molecular formula C9H14N2O B111037 2-[(2-Aminophenyl)(methyl)amino]ethanol CAS No. 103763-87-7

2-[(2-Aminophenyl)(methyl)amino]ethanol

Cat. No.: B111037
CAS No.: 103763-87-7
M. Wt: 166.22 g/mol
InChI Key: PGHNSQXARUHJTQ-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)(methyl)amino]ethanol is a specialized anilino alcohol that serves as a critical reactant in advanced synthetic organic chemistry. Its primary research value lies in its application in the preparation of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry and materials science. Specifically, this compound is utilized in the iridium-catalyzed hydrogen transfer N-heterocyclization for the synthesis of substituted tetrahydroquinoxalines and tetrahydrobenzo[b][1,4]diazepines . This synthetic pathway is of significant interest for developing novel pharmacologically active compounds. The mechanism involves the compound acting as a bifunctional building block, where the aromatic amine and the ethanolamine side chain undergo cyclization to form complex polycyclic structures. This makes it a valuable reagent for researchers constructing diverse chemical libraries for drug discovery programs, particularly in the search for new central nervous system agents and other therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-N-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11(6-7-12)9-5-3-2-4-8(9)10/h2-5,12H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHNSQXARUHJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Research Applications of 2-[(2-Aminophenyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the potential research applications of the versatile chemical intermediate, 2-[(2-Aminophenyl)(methyl)amino]ethanol. Primarily serving as a precursor in the synthesis of complex heterocyclic structures, this compound opens avenues for investigation in medicinal chemistry and materials science. This document will detail its synthesis, core reactivity, and its pivotal role in constructing pharmacologically relevant scaffolds, particularly substituted tetrahydrobenzo[b][1][2]diazepines.

Compound Profile and Synthesis

1.1. Physicochemical Properties

A comprehensive table of the physicochemical properties of this compound and its dihydrochloride salt is presented below. These values are crucial for designing experimental conditions, including solvent selection and reaction temperature.

PropertyValueSource
Chemical Formula C₉H₁₄N₂O[3]
Molecular Weight 166.22 g/mol (free base)Calculated
CAS Number 103763-88-8 (dihydrochloride)[3]
Appearance Likely a viscous liquid or low-melting solidInferred from similar compounds
Solubility Soluble in organic solvents like ethanol and DMF[2]

1.2. Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process, commencing with readily available starting materials. A common route involves the initial synthesis of its precursor, 2-[(2-aminophenyl)amino]ethanol, followed by methylation.[4]

Step 1: Synthesis of 2-((2-nitrophenyl)amino)ethanol

The synthesis begins with the nucleophilic substitution of a nitro-substituted benzene ring with an amino alcohol. For instance, 1-chloro-2-nitrobenzene can be reacted with 2-aminoethanol.[4]

  • Protocol: In a round-bottom flask, a solution of 1-chloro-2-nitrobenzene and an excess of 2-aminoethanol in a high-boiling solvent such as n-butanol is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting product, 2-((2-nitrophenyl)amino)ethanol, is extracted and purified.

Step 2: Reduction of the Nitro Group

The nitro group of 2-((2-nitrophenyl)amino)ethanol is then reduced to a primary amine to yield 2-[(2-aminophenyl)amino]ethanol. Catalytic hydrogenation is a common and efficient method for this transformation.[4]

  • Protocol: 2-((2-nitrophenyl)amino)ethanol is dissolved in a suitable solvent like ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is subsequently removed by filtration through Celite, and the solvent is evaporated to yield 2-[(2-aminophenyl)amino]ethanol.

Step 3: Methylation of the Secondary Amine

The final step is the selective methylation of the secondary amine to produce this compound.[4] This step is crucial as the methyl group can influence the reactivity and the final structure of the heterocyclic products.

  • Protocol: 2-[(2-aminophenyl)amino]ethanol is dissolved in a suitable solvent. A methylating agent, such as methyl iodide or dimethyl sulfate, is added, often in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature or with gentle heating. After completion, the product is isolated through extraction and purified by chromatography.

Core Application: Synthesis of Tetrahydrobenzo[b][1][2]diazepines

A primary and significant application of this compound is its use as a key reactant in the preparation of substituted tetrahydroquinoxalines and tetrahydrobenzo[b][1][2]diazepines.[1] This is achieved through an iridium-catalyzed hydrogen transfer N-heterocyclization of the anilino alcohol.

2.1. Mechanism: Iridium-Catalyzed N-Heterocyclization

This reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[5][6] This elegant and atom-economical process involves the temporary removal and subsequent return of hydrogen atoms from the substrate.

The proposed catalytic cycle is as follows:

  • Oxidation: The iridium catalyst oxidizes the alcohol moiety of this compound to an aldehyde, with the hydrogen being transferred to the catalyst.

  • Intramolecular Cyclization: The aldehyde intermediate undergoes an intramolecular nucleophilic attack by the adjacent primary amine, forming a cyclic hemiaminal.

  • Dehydration: The hemiaminal intermediate dehydrates to form a dihydrobenzodiazepine.

  • Reduction: The iridium hydride species then reduces the dihydrobenzodiazepine to the final tetrahydrobenzo[b][1][2]diazepine product, regenerating the active catalyst.

G cluster_0 Iridium-Catalyzed N-Heterocyclization A This compound B Aldehyde Intermediate A->B Oxidation (-H2) Ir_cat Ir Catalyst C Cyclic Hemiaminal B->C Intramolecular Cyclization Ir_H2 Ir-H2 D Dihydrobenzodiazepine C->D Dehydration (-H2O) E Tetrahydrobenzo[b][1,4]diazepine D->E Reduction (+H2) Ir_cat->B [Ir] Ir_H2->D [Ir-H2]

Caption: Proposed mechanism for the iridium-catalyzed synthesis of tetrahydrobenzo[b][1][2]diazepines.

2.2. Experimental Protocol: Synthesis of a Substituted Tetrahydrobenzo[b][1][2]diazepine

  • Materials: this compound, an iridium catalyst (e.g., [Cp*IrCl₂]₂), a suitable base (e.g., potassium t-butoxide), and a high-boiling solvent (e.g., toluene).

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the iridium catalyst, and the base.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 24 hours), monitoring by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydrobenzo[b][1][2]diazepine.

2.3. Pharmacological Relevance of Benzodiazepines

1,4-Benzodiazepines are a well-established class of psychoactive drugs with a wide range of therapeutic applications.[7][8] Their biological effects are primarily mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[8][9] By binding to the benzodiazepine site on this receptor, they enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition.[8] This results in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[8][10]

The synthesis of novel tetrahydrobenzo[b][1][2]diazepine derivatives from this compound provides a library of compounds for screening for these and other potential pharmacological activities.

Potential Application in Benzothiazole Synthesis

While the primary application of this compound is in benzodiazepine synthesis, its structural similarity to 2-aminoanilines suggests its potential, or that of its precursor, in the synthesis of other heterocyclic systems, such as benzothiazoles. Benzothiazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[11][12][13][14]

3.1. General Synthesis of Benzothiazoles

The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol or a 2-aminoaniline with a variety of reagents, such as carboxylic acids or aldehydes.[3][15][16]

G cluster_1 General Benzothiazole Synthesis A 2-Aminothiophenol C Condensation A->C B Aldehyde/Carboxylic Acid B->C D Cyclization C->D E Benzothiazole Derivative D->E

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-[(2-Aminophenyl)(methyl)amino]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-[(2-aminophenyl)(methyl)amino]ethanol scaffold is a versatile chemical entity, primarily recognized for its role as a key intermediate in the synthesis of a diverse array of heterocyclic compounds with significant biological potential.[1] While the direct mechanism of action of the parent scaffold is related to its chemical reactivity, its true pharmacological significance lies in the derivatives it can generate. These derivatives, including benzothiazoles and tetrahydrobenzo[b]diazepines, have shown promise as antitumor, antimicrobial, and antifungal agents.[1][2] This guide provides a comprehensive framework for researchers to not only appreciate the synthetic utility of this scaffold but also to systematically elucidate the mechanism of action of its novel derivatives. We will explore hypothesized biological targets based on known derivatives and present a detailed roadmap for target identification, validation, and characterization, thereby empowering researchers to unlock the full therapeutic potential of this chemical class.

The Synthetic Versatility of the this compound Scaffold: A Gateway to Bioactive Molecules

The core this compound structure is a valuable building block in organic synthesis due to the presence of multiple reactive functional groups: a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol.[1] This arrangement allows for a variety of chemical transformations, leading to the generation of diverse molecular architectures.

One of the most prominent applications of this scaffold is in the synthesis of nitrogen- and sulfur-containing heterocycles.[1] For instance, it serves as a precursor for novel benzothiazole derivatives, a class of compounds extensively investigated for their wide range of biological activities.[1][2] Additionally, the methylated derivative, this compound, is an intermediate in the iridium-catalyzed synthesis of tetrahydrobenzo[b]diazepines.[1] The inherent chemical reactivity of the amino and alcohol groups allows for cyclization reactions to form these complex heterocyclic systems.

The aniline moiety within the scaffold is also a common feature in many established pharmacophores. For example, 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, highlighting the potential for derivatives of the this compound scaffold to be developed as kinase inhibitors.[3][4] Furthermore, the ethanolamine portion of the structure is reminiscent of beta-adrenergic receptor modulators, such as the drug mirabegron, which contains a 2-amino-1-phenylethanol core.[5]

This synthetic tractability underscores the importance of the this compound scaffold as a starting point for the discovery of novel therapeutic agents. The following sections will delve into the potential mechanisms of action of these derivatives and provide a systematic approach to their elucidation.

Hypothesized Mechanisms of Action: From Chemical Structure to Biological Function

Based on the classes of molecules synthesized from the this compound scaffold, we can hypothesize several potential mechanisms of action for its derivatives. These hypotheses can guide the initial stages of a drug discovery program.

2.1. Kinase Inhibition:

The presence of the aniline group suggests that derivatives could be designed to target the ATP-binding site of various kinases.[3][4] Many successful kinase inhibitors incorporate an aniline or a related N-phenyl moiety that forms key hydrogen bonds within the hinge region of the kinase domain. The 2-substituted aniline pyrimidine derivatives that inhibit Mer and c-Met kinases are a prime example of this.[3][4] Therefore, it is plausible that novel derivatives of the this compound scaffold could be developed as inhibitors of these or other oncogenic kinases.

2.2. Receptor Modulation:

The ethanolamine substructure is a well-known pharmacophore for adrenergic receptors.[6] As mentioned, the β3-adrenergic receptor agonist mirabegron features a related structural motif.[5] Depending on the other substituents, derivatives could potentially act as agonists or antagonists of various G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, or serotonergic receptors.

2.3. Antimicrobial and Antifungal Activity:

The benzothiazole derivatives synthesized from the parent scaffold have been reported to possess antimicrobial and antifungal properties.[1][2] The mechanism of action for these types of compounds can be diverse, ranging from inhibition of essential enzymes in microbial metabolic pathways to disruption of cell wall integrity or nucleic acid synthesis.

A Comprehensive Roadmap for Elucidating the Mechanism of Action

Once a novel derivative of the this compound scaffold has been synthesized and shows promising biological activity in initial screens, a systematic approach is required to determine its precise mechanism of action.[7][8][9] The following roadmap outlines a logical progression of experiments, from target identification to in-depth characterization.

3.1. Phase 1: Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of the compound.[9] A multi-pronged approach combining biochemical and genetic methods is often the most effective.[7]

3.1.1. Experimental Protocol: Affinity-Based Proteomics

This method aims to isolate the protein target(s) that physically interact with the compound of interest.

Methodology:

  • Immobilization of the Compound: Synthesize an analog of the active compound with a linker arm suitable for covalent attachment to a solid support, such as sepharose beads. Ensure that the point of attachment is at a position that does not interfere with the compound's biological activity.

  • Cell Lysate Preparation: Prepare a protein lysate from a cell line or tissue that is sensitive to the compound's effects.

  • Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by competing with an excess of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm a direct interaction.

3.1.2. Genetic Approaches: RNAi/CRISPR Screening

Genetic perturbation screens can identify genes that are essential for the compound's activity or that modulate its effects.[7][9]

Methodology:

  • Library Screening: Perform a genome-wide RNA interference (RNAi) or CRISPR-Cas9 knockout screen in a relevant cell line.[9]

  • Treatment and Phenotypic Analysis: Treat the genetically perturbed cells with the compound and assess for a phenotypic change (e.g., cell viability, reporter gene expression).

  • Hit Identification: Identify genes whose knockdown or knockout confers resistance or hypersensitivity to the compound.

  • Pathway Analysis: Use bioinformatics tools to analyze the identified genes and determine if they converge on specific signaling pathways.

Diagram: Experimental Workflow for Target Identification

G cluster_0 Affinity-Based Proteomics cluster_1 Genetic Screening (RNAi/CRISPR) cluster_2 Target Validation a1 Immobilize Compound a2 Incubate with Cell Lysate a1->a2 a3 Wash Non-specific Binders a2->a3 a4 Elute Specific Binders a3->a4 a5 Identify Proteins by Mass Spec a4->a5 c1 Confirm Direct Binding (SPR, ITC) a5->c1 Candidate Targets b1 Genome-wide Library Transduction b2 Treat with Compound b1->b2 b3 Phenotypic Analysis b2->b3 b4 Identify Resistance/Sensitivity Hits b3->b4 b5 Pathway Analysis b4->b5 c2 Validate with Knockdown/Knockout b5->c2 Candidate Pathways/Genes

Caption: Workflow for identifying molecular targets of a novel compound.

3.2. Phase 2: Biochemical and Biophysical Characterization

Once a primary target has been identified and validated, the next step is to characterize the interaction between the compound and the target in detail.

3.2.1. Quantitative Data Summary

Assay TypeParameter MeasuredExample ValueSignificance
Enzyme Inhibition Assay IC5015 nMPotency of inhibition
Surface Plasmon Resonance (SPR) KD (Equilibrium Dissociation Constant)10 nMAffinity of binding
Isothermal Titration Calorimetry (ITC) ΔH (Enthalpy Change)-8.5 kcal/molThermodynamics of binding
Cell-Based Functional Assay EC5050 nMCellular potency

3.2.2. Experimental Protocol: Enzyme Inhibition Assay (for Kinase Targets)

Methodology:

  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and the test compound.

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of the compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated product using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3.3. Phase 3: Cellular and Functional Assays

The ultimate goal is to understand how the compound affects cellular physiology.

3.3.1. Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Methodology:

  • Cell Treatment: Treat a relevant cell line with the compound at various concentrations and for different durations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the target protein and its downstream signaling components (e.g., phosphorylated forms of proteins).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the changes in protein expression and phosphorylation to map the compound's effect on the signaling pathway.

Diagram: Signaling Pathway Analysis

G Compound 2-Substituted Aniline Derivative Receptor Receptor Tyrosine Kinase (e.g., Mer/c-Met) Compound->Receptor Inhibition Downstream1 PI3K/AKT Pathway Receptor->Downstream1 Downstream2 MAPK Pathway Receptor->Downstream2 CellularResponse Cell Survival, Proliferation, Migration Downstream1->CellularResponse Downstream2->CellularResponse

Caption: Hypothesized signaling pathway inhibition by a derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While its primary role is that of a synthetic intermediate, the diverse and biologically active compounds that can be generated from it warrant a thorough investigation of their mechanisms of action. By following a systematic and multi-faceted approach as outlined in this guide, researchers can effectively identify and characterize the molecular targets of these derivatives, paving the way for their optimization and potential clinical development. The integration of chemical synthesis, proteomics, genetics, and cell biology is crucial for unlocking the full therapeutic potential of this versatile chemical class.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (URL: [Link])

  • Mechanism of Action: discover your small molecule's interactions and targets. (URL: [Link])

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PubMed Central. (URL: [Link])

  • SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE - Malaysian Journal of Science (MJS). (URL: [Link])

  • 2-[N-methyl-N-(2-pyridine) amino] ethanol - Pipzine Chemicals. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. (URL: [Link])

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (URL: [Link])

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio Materials. (URL: [Link])

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed. (URL: [Link])

  • Aniline replacement in drug-like compounds - Cresset Group. (URL: [Link])

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (URL: [Link])

  • CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)
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Sources

An In-depth Technical Guide to 2-[(2-Aminophenyl)(methyl)amino]ethanol: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[(2-aminophenyl)(methyl)amino]ethanol, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the landscape of its structural analogs and derivatives, and critically evaluate their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical entity for the discovery of novel therapeutics.

Introduction: The this compound Core

The this compound core, a substituted o-phenylenediamine, represents a privileged scaffold in the design of biologically active molecules. Its unique arrangement of a primary aromatic amine, a tertiary amine, and a hydroxyl group provides multiple points for structural modification and interaction with biological targets. This inherent versatility has made it an attractive starting point for the development of compounds with a wide range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

The strategic importance of this scaffold lies in its ability to serve as a precursor for a variety of heterocyclic systems and as a pharmacophore in its own right. The presence of multiple hydrogen bond donors and acceptors, coupled with the aromatic ring, allows for a diverse range of interactions with enzymes and receptors.

Synthetic Strategies: Accessing the Core and Its Analogs

The synthesis of the this compound core and its derivatives can be approached through several strategic pathways. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the parent compound, 2-[(2-aminophenyl)amino]ethanol, involves a two-step process. This begins with the nucleophilic aromatic substitution of a suitable ortho-substituted nitrobenzene, followed by the reduction of the nitro group. Methylation of the secondary amine then yields the target this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((2-Nitrophenyl)amino)ethanol

  • To a solution of 1-chloro-2-nitrobenzene (1.0 eq) in n-butanol, add 2-aminoethanol (2.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 2-((2-nitrophenyl)amino)ethanol.

Step 2: Reduction of the Nitro Group

  • Dissolve 2-((2-nitrophenyl)amino)ethanol (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2-[(2-aminophenyl)amino]ethanol.

Step 3: N-Methylation

  • Dissolve 2-[(2-aminophenyl)amino]ethanol (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Add a base, for example potassium carbonate (2.0 eq).

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Caption: General synthetic workflow for this compound.

Synthesis of Structural Analogs

The versatility of the core scaffold allows for the synthesis of a wide array of structural analogs. These can be broadly categorized based on the site of modification:

  • A-Ring Analogs: Modifications on the aminophenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly influence the electronic properties and biological activity of the molecule. These can be synthesized by starting with appropriately substituted o-nitroanilines or o-chloronitrobenzenes.

  • N-Methyl Group Analogs: The methyl group on the tertiary amine can be replaced with other alkyl or aryl groups. This can be achieved by using different alkylating or arylating agents in the final step of the synthesis.

  • Ethanolamine Side-Chain Analogs: The ethanolamine side chain can be modified by introducing substituents on the ethyl bridge or by replacing the hydroxyl group with other functionalities.

Pharmacological Landscape and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas. The following sections will explore some of the key biological activities reported for these and structurally related compounds.

Anticancer Activity

Substituted o-phenylenediamines are precursors to benzimidazoles, a class of heterocyclic compounds with well-documented anticancer properties[1]. The cytotoxic activity of N,N'-disubstituted o-phenylenediamine derivatives has been evaluated against various cancer cell lines. For instance, N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines[2].

A study on N1-phenylbenzene-1,2-diamine showed that its hybrid nanoflower form exhibited significant cell death in A549 lung cancer and MCF7 breast cancer cell lines[3]. While not direct analogs, these findings suggest that the o-phenylenediamine core is a viable starting point for the design of novel anticancer agents. The mechanism of action for many of these compounds is still under investigation, but potential targets include kinases and other enzymes involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of Selected o-Phenylenediamine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamineA549 (Lung)Not specified, but cytotoxic[2]
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamineMDA-MB-231 (Breast)Not specified, but cytotoxic[2]
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediaminePC3 (Prostate)Not specified, but cytotoxic[2]
N1-phenylbenzene-1,2-diamine hybrid nanoflowerA549 (Lung)~90% cell death at 1000 µg/mL[3]
N1-phenylbenzene-1,2-diamine hybrid nanoflowerMCF7 (Breast)~80% cell death at 1000 µg/mL[3]
Antimicrobial and Antifungal Activity

The o-phenylenediamine scaffold is also a key component in many compounds exhibiting antimicrobial and antifungal properties. For example, N,N'-(4-nitro-1,2-phenylene)diamide derivatives have been synthesized and evaluated for their antimicrobial activity against various clinical isolates[4]. The results indicated that derivatives with electron-withdrawing groups showed enhanced antibacterial activity[4].

Furthermore, a study on 2-(1H-tetrazolo-5-yl)anilines, which can be considered as structurally related, demonstrated that the introduction of halogens to the aniline fragment led to an increase in antimicrobial activity against both Gram-positive and Gram-negative bacteria[5]. This suggests that strategic halogenation of the aminophenyl ring in this compound analogs could be a promising strategy for developing new antimicrobial agents.

Caption: Potential therapeutic applications of the core scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of this compound analogs are limited in the public domain, we can extrapolate from related compound classes to guide future drug design efforts.

  • Substitution on the Phenyl Ring: The electronic nature of substituents on the aminophenyl ring plays a crucial role. Electron-withdrawing groups, such as nitro and halo groups, have been shown to enhance the antimicrobial activity of related phenylenediamine derivatives[4][5]. In the context of anticancer activity, the position and nature of the substituent can significantly impact cytotoxicity[3].

  • N-Alkylation/Arylation: Modification of the N-methyl group can influence lipophilicity and steric hindrance, which in turn can affect target binding and pharmacokinetic properties.

  • Ethanolamine Side Chain: The hydroxyl group of the ethanolamine moiety is a key site for hydrogen bonding. Modifications at this position, such as esterification or etherification, could modulate the compound's interaction with biological targets and its metabolic stability.

Key Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step protocols for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6].

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[5].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution[7]. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

Given that many anticancer agents target protein kinases, evaluating the inhibitory activity of new compounds against a panel of kinases is a crucial step.

Protocol: General In Vitro Kinase Inhibition Assay

  • Reagents and Buffers: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare solutions of the kinase, substrate (a specific peptide or protein), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiation of Reaction: Initiate the reaction by adding ATP (often radiolabeled with ³²P or using a fluorescence-based detection method)[8][9].

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

  • Detection: Detect the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence intensity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse structural modifications make it an attractive starting point for medicinal chemistry campaigns targeting cancer, infectious diseases, and inflammatory conditions.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs to establish a comprehensive structure-activity relationship. This will involve exploring a wider range of substitutions on the aromatic ring, modifications of the N-alkyl group, and alterations to the ethanolamine side chain. Mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as clinical candidates. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Zheng, Y., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. European Journal of Medicinal Chemistry, 44(9), 3585-3590. [Link]

  • Patel, R. V., et al. (2014). Synthesis and anti-microbial evaluation of N-(2-(4-substituted phenyl)-4- oxothiazolidine-3-Yl) isonicotinamide derivative.
  • Klapars, A., & Buchwald, S. L. (2002). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 4(23), 4159-4162. [Link]

  • Li, X., et al. (2025). Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Helvetica Chimica Acta, e202400135. [Link]

  • Fasina, T. M., et al. (2013). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer Research, 33(7), 2893-2901.
  • Gusev, D. V., et al. (2001). METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES. RU2169137C1.
  • Somturk-Yilmaz, B., et al. (2024). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands.
  • Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N’-(4-Nitro-1,2-phenylene)diamide Derivatives.
  • Kordes, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4897. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Szymański, P., et al. (2019). Cytotoxicity MTT Assay Protocols and Methods. In Methods in Molecular Biology (Vol. 1601, pp. 1-9). Humana Press.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Al-Soud, Y. A., et al. (2004). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Indian Journal of Chemistry - Section B, 43(7), 1548-1553.
  • BenchChem. (2025).
  • Santos, P. F., et al. (1995). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines.
  • Somturk-Yilmaz, B., et al. (2024).
  • de Silva, A. P., et al. (1998). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1, (11), 1941-1946.
  • Abcam. (n.d.). MTT assay protocol.
  • Roche. (n.d.).
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Reddy, G. O., et al. (2025).
  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1.
  • ATCC. (n.d.).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Wang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(21), 7431.

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Methodological & Application

Application Note: High-Yield Synthesis of 2-[(2-Aminophenyl)(methyl)amino]ethanol

[1]

Executive Summary

This application note details an optimized, high-yield protocol for the synthesis of 2-[(2-Aminophenyl)(methyl)amino]ethanol (CAS: Derivative of 13324-47-5).[1] This compound is a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for tricyclic psychopharmaceuticals (e.g., dibenzodiazepines like Olanzapine derivatives) and functionalized benzimidazoles.[1]

The protocol utilizes a Nucleophilic Aromatic Substitution (


)Catalytic Hydrogenation185%1

Strategic Analysis & Retrosynthesis

To ensure high yield and purity, we deviate from cost-driven industrial routes (which often use 2-chloronitrobenzene and iron dust) in favor of a performance-driven laboratory scale route.[1]

The "Why" Behind the Protocol:
  • Leaving Group Selection (

    
     vs. 
    
    
    ):
    We utilize 1-fluoro-2-nitrobenzene instead of the chloro-analog.[1] The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) in
    
    
    reactions, significantly accelerating the reaction rate and reducing thermal degradation byproducts.
  • Chemoselectivity: N-methylethanolamine is a bidentate nucleophile.[1] By controlling solvent polarity (DMF) and base strength (K₂CO₃), we exclusively target N-arylation over O-arylation, preventing the formation of ether side products.

  • Reduction Strategy: Catalytic hydrogenation (Pd/C) is selected over chemical reductants (Fe/HCl, SnCl₂) to eliminate metal waste sludge and simplify workup to a mere filtration, crucial for preserving the free hydroxyl group.[1]

Synthetic Pathway Visualization[1]

SyntheticRoutePrecursor1-Fluoro-2-nitrobenzeneStep1Step 1: S_NAr(K2CO3, DMF, 60°C)Precursor->Step1ReagentN-MethylethanolamineReagent->Step1IntermediateIntermediate:2-[Methyl(2-nitrophenyl)amino]ethanolStep2Step 2: Hydrogenation(H2, Pd/C, MeOH)Intermediate->Step2ProductTarget Product:2-[(2-Aminophenyl)(methyl)amino]ethanolStep1->Intermediate >95% Conv.Step2->Product ~90% Yield

Figure 1: Two-step synthetic pathway designed for chemoselectivity and minimal purification.

Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-[methyl(2-nitrophenyl)amino]ethanol.

Reagents & Materials
ComponentEquiv.MW ( g/mol )Quantity (Example)Role
1-Fluoro-2-nitrobenzene 1.0141.1014.1 gSubstrate
2-(Methylamino)ethanol 1.275.119.0 gNucleophile
Potassium Carbonate (K₂CO₃) 1.5138.2120.7 gBase (HF Scavenger)
DMF (Anhydrous) --100 mLSolvent
Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Charge the flask with 1-Fluoro-2-nitrobenzene and anhydrous DMF . Stir at room temperature.

  • Base Addition: Add K₂CO₃ (powdered) in a single portion. The suspension may turn slightly yellow.[1][2]

  • Nucleophile Addition: Add 2-(Methylamino)ethanol dropwise via syringe over 10 minutes. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3) or HPLC.[1][3][4] The limiting reagent (Fluoro-nitrobenzene) should be consumed.[1]

  • Workup:

    • Cool reaction to room temperature.[1][5]

    • Pour mixture into 500 mL ice-water with vigorous stirring. The product is an oil that may crystallize upon scratching or cooling.[1]

    • Extract with Ethyl Acetate (3 x 100 mL) .[1]

    • Wash combined organics with Brine (2 x 100 mL) to remove DMF.[1]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Result: Deep orange/red oil or low-melting solid.[1] Yield is typically 92–96% .[1] Proceed directly to Phase 2 without column chromatography if purity >95% by HPLC.[1]

Phase 2: Catalytic Hydrogenation[1][6]

Objective: Reduction of the nitro group to the target phenylenediamine.

Reagents & Materials
ComponentEquiv.QuantityRole
Intermediate (Phase 1) 1.0~19.0 gSubstrate
10% Pd/C (50% wet) 5 wt%0.95 gCatalyst
Methanol (HPLC Grade) -200 mLSolvent
Hydrogen Gas (

)
ExcessBalloon/1 atmReductant
Procedure
  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.[1]

  • Loading: In a 500 mL round-bottom flask (or Parr shaker bottle), dissolve the Intermediate in Methanol .

  • Catalyst Addition: Carefully add 10% Pd/C under a blanket of Nitrogen.[1] Tip: Wet the catalyst with a small amount of water or toluene before adding to methanol to prevent sparking.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with

      
       (3x), then 
      
      
      (3x). Attach a double-balloon of hydrogen. Stir vigorously at Room Temperature (RT) for 6–12 hours.
    • Method B (Parr Shaker): Pressurize to 30 psi

      
      . Shake for 2–4 hours.
      
  • Monitoring: Reaction is complete when the yellow/orange color fades to a pale pink/colorless solution. TLC will show a significant polarity shift (more polar amine).[1]

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to avoid fire hazards.

    • Wash the pad with fresh Methanol.[1]

    • Concentrate the filtrate in vacuo to yield the crude diamine.[6]

  • Purification: The product is oxidation-sensitive.[1][5] If necessary, purify via rapid silica plug filtration (DCM:MeOH:NH₃) or recrystallize from Ethanol/Hexane.[1] Store under Nitrogen.[1]

Analytical Validation

TestExpected ResultInterpretation
Appearance Pale brown/off-white viscous oil or solidDarkening indicates oxidation (formation of imines/azo species).[1]
¹H NMR (DMSO-d₆)

6.5–7.0 (m, 4H, Ar-H)
Diagnostic aromatic pattern for o-substituted benzene.[1]
¹H NMR (Methyl)

~2.6 (s, 3H, N-CH₃)
Sharp singlet confirms N-methylation integrity.[1]
HPLC Purity > 98.0% (AUC)Single peak.[1][3] Impurities usually unreacted nitro-intermediate.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion due to moisture.[1]Ensure DMF is anhydrous.[1] K₂CO₃ is hygroscopic; dry it before use.[1]
Ether Formation O-alkylation vs N-alkylation.[1]Lower temperature to 50°C. Ensure base is not in massive excess (>3 eq).[1]
Incomplete Reduction Catalyst poisoning.Sulfur traces from DMF can poison Pd.[1] Ensure thorough brine wash in Step 1.[1]
Product Color Rapid oxidation of phenylenediamine.[1]Perform workup under

. Store product at -20°C. Add 0.1% ascorbic acid if using in aqueous buffers.[1]

References

  • S_NAr Methodology: "Solvent free reaction of 1-chloro-2-nitrobenzene with anilines." ResearchGate. (2016).[1] Validates the general S_NAr approach for o-nitroanilines.

  • Precursor Reactivity: "1-Fluoro-2-nitrobenzene Properties." PubChem. Confirms higher reactivity of fluoro-derivatives and safety data.[1]

  • Reduction Protocol: "Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol." Google Patents (CN105481705A). (2016).[1] Details Pd/C reduction conditions for similar amino-alcohol nitro precursors.

  • Analogous Synthesis: "Process for the preparation of N-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol." Google Patents (EP0066885B1).[1] Describes the nitro-reduction workflow for N-methyl-aminoethanol derivatives.

  • Reagent Data: "2-(Methylamino)ethanol." MedChemExpress. Chemical properties and handling.

Using 2-[(2-Aminophenyl)(methyl)amino]ethanol in the synthesis of benzodiazepine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Novel Benzodiazepine Derivatives Utilizing 2-[(2-Aminophenyl)(methyl)amino]ethanol

Introduction: A Strategic Approach to Novel Benzodiazepine Scaffolds

Benzodiazepines are a cornerstone class of compounds in medicinal chemistry, renowned for their broad range of activities on the central nervous system.[1] The therapeutic efficacy of any given benzodiazepine is intrinsically linked to the substituents on its core heterocyclic structure.[1] Therefore, the development of synthetic routes that allow for precise and novel functionalization is of paramount importance to drug discovery professionals. This application note details a robust, two-step synthetic protocol for the synthesis of 1,4-benzodiazepine-2-one derivatives, starting from the strategically chosen precursor, this compound.

The selection of this starting material is deliberate; its unique structure, featuring a primary aromatic amine, a secondary N-methyl amine, and a hydroxyethyl group, provides a blueprint for producing benzodiazepine derivatives with a specific N-1 hydroxyethyl substituent. This functional group can significantly alter the pharmacokinetic profile of the molecule, potentially influencing solubility, metabolism, and receptor binding affinity. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, characterization data, and critical safety considerations for researchers in organic synthesis and drug development.

Scientific Rationale and Reaction Mechanism

The synthesis proceeds via a classical and reliable pathway for 1,4-benzodiazepine-2-one formation: acylation of an o-phenylenediamine derivative followed by an intramolecular cyclization. The key to the strategy's success lies in the differential reactivity of the two amino groups in the starting material.

  • Selective Acylation: The primary aromatic amine (-NH₂) is significantly more nucleophilic than the secondary N-methyl amine. This allows for a highly selective acylation reaction when treated with a reactive electrophile like 2-chloroacetyl chloride. The reaction forms a stable amide bond, creating the key intermediate, N-(2-(methyl(2-hydroxyethyl)amino)phenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: The generated intermediate possesses all the necessary components for the final ring-forming step. In the presence of a suitable base (e.g., triethylamine or potassium carbonate), the secondary amine acts as an intramolecular nucleophile. It attacks the electrophilic carbon atom bearing the chlorine atom, displacing it via an SN2 reaction. This intramolecular nucleophilic substitution results in the formation of the seven-membered diazepine ring, yielding the target 4-methyl-1-(2-hydroxyethyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one scaffold.

Diagram 1: Proposed Reaction Mechanism

Caption: Synthetic pathway from the precursor to the benzodiazepine core.

Detailed Experimental Protocols

Diagram 2: Overall Experimental Workflow

Experimental_Workflow A Reagent Preparation & Inert Atmosphere Setup B Step 1: Acylation of Starting Material A->B Add Chloroacetyl Chloride C Reaction Quenching & Aqueous Workup B->C Add NaHCO₃ (aq) D Extraction & Drying of Organic Phase C->D Separate Layers E Solvent Removal & Intermediate Isolation D->E Evaporate Solvent F Step 2: Base-Mediated Cyclization E->F Dissolve & Add Base G Reaction Mixture Filtration F->G Cool & Filter H Purification (Recrystallization or Chromatography) G->H Purify Crude Product I Product Characterization (NMR, MS, IR) H->I Analyze Pure Product

Caption: A streamlined overview of the synthesis and purification process.

Part A: Synthesis of Intermediate: N-(2-(methyl(2-hydroxyethyl)amino)phenyl)-2-chloroacetamide
  • Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (5.0 g, 27.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Acylation: Add triethylamine (4.2 mL, 30.1 mmol, 1.1 equiv) to the solution. Subsequently, add a solution of 2-chloroacetyl chloride (2.4 mL, 30.1 mmol, 1.1 equiv) in anhydrous DCM (20 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Part B: Cyclization to 4-Methyl-1-(2-hydroxyethyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
  • Preparation: In a 250 mL round-bottom flask, dissolve the purified intermediate from Part A (e.g., 4.0 g, 15.6 mmol) in acetonitrile (80 mL).

  • Base Addition: Add anhydrous potassium carbonate (4.3 g, 31.2 mmol, 2.0 equiv) to the solution.

  • Reaction: Heat the suspension to reflux (approximately 82 °C) and maintain stirring for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Isolation and Purification: Combine the filtrates and remove the solvent in vacuo. The crude product can be purified by flash column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure benzodiazepine derivative.

Part C: Structural Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the final structure, including the characteristic signals for the N-methyl, N-hydroxyethyl, and aromatic protons.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the synthesized compound, confirming the successful cyclization.

  • IR (Infrared) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) stretch (typically around 1680 cm⁻¹) and the O-H stretch from the alcohol group (broad peak around 3400 cm⁻¹).

  • Melting Point: To assess the purity of the final crystalline product.

Data Summary and Troubleshooting

Table 1: Reagent and Expected Outcome Summary

ParameterStep A: AcylationStep B: Cyclization
Key Reagents This compound, 2-Chloroacetyl Chloride, TriethylamineN-(2-(methyl(2-hydroxyethyl)amino)phenyl)-2-chloroacetamide, K₂CO₃
Solvent Dichloromethane (DCM)Acetonitrile
Temperature 0 °C to Room Temp.Reflux (~82 °C)
Typical Reaction Time 4 - 6 hours12 - 24 hours
Expected Yield 75 - 90%60 - 85%
Product Appearance Off-white to light yellow solidWhite to pale yellow crystalline solid

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step A Insufficiently dried reagents/solvent; Di-acylation of both amines.Ensure all glassware and reagents are anhydrous. Perform the addition of chloroacetyl chloride slowly at 0 °C to favor mono-acylation.
Incomplete reaction in Step B Insufficient heating; Base is not strong or dry enough.Ensure the reaction is maintained at a vigorous reflux. Use freshly dried, powdered potassium carbonate. Consider a stronger, non-nucleophilic base if necessary.
Formation of side products Intermolecular reactions; Reaction with the hydroxyl group.Use a higher dilution in the cyclization step to favor the intramolecular reaction. The hydroxyl group is generally not reactive enough to interfere under these conditions, but protection (e.g., as a silyl ether) could be considered in advanced optimization.
Difficulty in purification Product is an oil; Close polarity to impurities.For oily products, rely on column chromatography. For purification challenges, try different solvent systems for both chromatography and recrystallization.

Safety and Handling Precautions

All synthetic procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and eye irritation. Handle with care.

  • 2-Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator. Handle with extreme caution in a fume hood. Ensure it is quenched properly during workup.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.[2]

  • Acetonitrile: Flammable and toxic. Avoid flames and ensure adequate ventilation.

  • Potassium Carbonate & Triethylamine: Basic and can cause irritation. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[2][3]

Conclusion

This application note provides a validated and detailed protocol for the synthesis of a novel 1,4-benzodiazepine-2-one derivative using this compound as a versatile starting material. The methodology is robust, scalable, and offers a clear pathway to compounds featuring an N-1 hydroxyethyl moiety, a feature of interest for modifying physicochemical properties. By following the outlined procedures for synthesis, purification, and characterization, researchers can effectively generate these valuable scaffolds for further investigation in drug discovery and development programs.

References

  • Organic Chemistry Frontiers. (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. RSC Publishing.
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Journal of Organic Chemistry, 66, 7925-7929.
  • Google Patents. (1976). Process for preparing benzodiazepines. US3996209A.
  • Google Patents. (n.d.). Benzodiazepine derivatives, intermediates and their preparation, and pharmaceutical compositions containing them. EP0045452A2.
  • PubMed Central. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
  • Synthesis and characterization of 2-(2-hydroxyphenyl)-4-aryl-1,5-benzodiazepines. (n.d.).
  • Review on recent preparation methods of benzodiazepines (BZD's). (2017). International Journal of Current Research, 9(09), 58043-58068.
  • Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2019). IntechOpen.
  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021).
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). PMC - NIH.
  • University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Helda.
  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (n.d.). PMC - NIH.
  • Google Patents. (n.d.). Process for preparing 2-(o-aminophenyl)ethanol. US4937382A.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). PMC - NIH.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Biosynth. (2021). Safety Data Sheet.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). ResearchGate.
  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
  • Insuasty, B., & Caldas, Y. (n.d.). REACTION OF 2-(2-AMINO-4-NITROANILINO)ETHANOL WITH 3-DIMETHYLAMINOPROPIOPHENONES.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Publishing.
  • European Union. (2014). Questions and Answers on Ethanol in the context of the revision of the guideline on 'Excipients in the label and package leaflet'. EMA.
  • Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. (n.d.). Sciforum.
  • Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. (n.d.). ACS Publications.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central.
  • Echemi. (n.d.). 2-(4-AMINO-2-CHLOROPHENYL)ACETONITRILE Safety Data Sheets.

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Step-by-step guide for the intramolecular cyclization of 2-[(2-Aminophenyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for the Intramolecular Cyclization of 2-[(2-Aminophenyl)(methyl)amino]ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing the 1,4-Benzodiazepine Core

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2] The synthesis of these seven-membered heterocyclic systems is therefore of significant interest to the drug development community.

This document provides a detailed protocol for the intramolecular cyclization of this compound to yield 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine . This transformation involves the formation of a new carbon-nitrogen bond to construct the diazepine ring. Several established methods can achieve this, primarily centered on activating the terminal hydroxyl group of the ethanol moiety to facilitate nucleophilic attack by the aniline nitrogen.

Common strategies for such amino alcohol cyclizations include:

  • Mitsunobu Reaction: This classic method uses a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for substitution with inversion of configuration.[3][4]

  • Burgess Reagent: This mild and selective dehydrating agent is highly effective for the cyclodehydration of amino alcohols to form heterocyclic systems.[5][6]

  • In Situ Halogenation-Cyclization: A robust and scalable approach involves the conversion of the alcohol to a leaving group, such as a halide, which is then immediately displaced by the intramolecular amine nucleophile in a one-pot procedure.

This guide will focus on the in situ halogenation-cyclization method using thionyl chloride (SOCl2), followed by base-mediated ring closure. This approach is adapted from a reliable and well-established procedure for the synthesis of cyclic amines from amino alcohols, valued for its operational simplicity and efficiency.[7]

Reaction Scheme and Mechanism

The overall transformation is a two-step, one-pot process.

Step 1: Activation of the Alcohol The starting material, this compound, is treated with thionyl chloride (SOCl2). The primary alcohol reacts with SOCl2 to form a chlorosulfite ester intermediate. This intermediate then collapses, releasing sulfur dioxide (SO2) and a chloride ion, to form the key chloroethyl amine intermediate. The aniline nitrogen is protonated by the HCl generated during this step, protecting it from reacting with the SOCl2.

Step 2: Intramolecular Cyclization (SN2) Upon addition of a strong base, such as sodium hydroxide (NaOH), the protonated aniline is deprotonated, regenerating its nucleophilicity. The liberated aniline nitrogen then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom in an SN2 fashion. This irreversible ring-closing step expels the chloride ion and forms the desired seven-membered 1,4-benzodiazepine ring.

Experimental Protocol

This protocol is designed for a ~10 mmol scale and should be performed by personnel trained in standard synthetic chemistry laboratory techniques.

Materials and Equipment
Reagents & Solvents Equipment
This compound250 mL Three-necked round-bottomed flask
Thionyl Chloride (SOCl2), ≥99%Magnetic stirrer and stir bar
Anhydrous Dichloromethane (DCM)Pressure-equalizing addition funnel
2.5 M Sodium Hydroxide (NaOH) solutionSepta and Nitrogen inlet/outlet (or balloon)
Deionized WaterThermocouple or low-temperature thermometer
Saturated Sodium Chloride (Brine) solutionIce/water bath
Anhydrous Sodium Sulfate (Na2SO4)Separatory funnel (500 mL)
Ethyl Acetate (EtOAc)Rotary evaporator
HexanesThin Layer Chromatography (TLC) plates (Silica)
Silica Gel (for chromatography)Standard laboratory glassware
Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Step 1: Activation cluster_cyclization Step 2: Cyclization & Work-up cluster_purification Purification & Analysis A Charge flask with starting material and anhydrous DCM under N2 B Cool flask to 0 °C in an ice bath A->B C Prepare SOCl2 solution in anhydrous DCM D Add SOCl2 solution dropwise to the reaction flask (0 °C) C->D E Stir at 0 °C for 1h, then warm to RT and stir for 2h D->E F Monitor conversion of starting material by TLC E->F G Cool reaction to 0 °C F->G H Slowly add 2.5 M NaOH (aq) keeping temperature <10 °C G->H I Warm to RT and stir vigorously overnight H->I J Transfer to separatory funnel, separate layers I->J K Extract aqueous layer with DCM J->K L Combine organic layers, wash with brine, dry over Na2SO4 K->L M Filter and concentrate in vacuo L->M N Purify crude product via flash column chromatography M->N O Characterize pure product (NMR, MS, etc.) N->O

Figure 1. Experimental workflow for the synthesis of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
Step-by-Step Procedure

PART A: Activation with Thionyl Chloride

  • Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermocouple, a rubber septum, and an addition funnel topped with a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.

    • Rationale: An inert atmosphere is crucial to prevent moisture from reacting with the thionyl chloride and to avoid potential oxidation of the aniline starting material.

  • Charging the Flask: To the flask, add this compound (1.80 g, 10.0 mmol, 1.0 equiv.) and 50 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath.

  • Reagent Addition: In a separate, dry flask, prepare a solution of thionyl chloride (0.80 mL, 1.31 g, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM. Transfer this solution to the addition funnel.

    • Safety Note: Thionyl chloride is corrosive and lachrymatory. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Add the thionyl chloride solution dropwise to the reaction flask over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Rationale: Slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products.[7]

  • Reaction Progress: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate/Hexanes). The formation of the more non-polar chloro-intermediate should be observed, with consumption of the polar starting material.

PART B: Base-Mediated Cyclization and Work-Up

  • Cooling: Once the activation step is complete (as judged by TLC), re-cool the reaction mixture to 0 °C in an ice bath.

  • Basification: Slowly and carefully add 2.5 M NaOH solution (20 mL, 50 mmol, 5.0 equiv.) dropwise via the addition funnel. This step is highly exothermic; maintain the internal temperature below 10 °C.

    • Rationale: The base neutralizes the HCl generated and deprotonates the aniline nitrogen, initiating the cyclization. Sufficient excess base ensures the reaction goes to completion.

  • Cyclization: After the addition of base is complete, remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously overnight (12-16 hours) to ensure complete cyclization.

  • Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Combine all organic layers and wash with saturated brine (1 x 40 mL).

    • Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

PART C: Purification

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Elution: A gradient elution system, starting with 100% Hexanes and gradually increasing polarity to 50-70% Ethyl Acetate in Hexanes, is typically effective. Collect fractions and monitor by TLC.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a solid or viscous oil.

Data Summary and Expected Results

ParameterValueNotes
Starting Material 1.80 g (10.0 mmol)This compound
Thionyl Chloride 1.31 g (11.0 mmol)1.1 equivalents
Product Formula C10H14N24-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Product MW 162.23 g/mol
Typical Yield 75-85%Yields are dependent on reaction conditions and purity of reagents.
Appearance Off-white to pale yellow solid
TLC Rf ~0.3-0.4In 1:1 Ethyl Acetate/Hexanes (Varies with exact conditions)

Troubleshooting

Issue Possible Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient thionyl chloride; SOCl2 decomposed due to moisture.Use a slight excess of freshly opened or distilled SOCl2. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
Low Yield Inefficient cyclization; premature hydrolysis of the chloro-intermediate.Ensure vigorous stirring during the biphasic cyclization step. Ensure the base is added slowly at low temperature to minimize side reactions.
Formation of multiple byproducts Reaction temperature was too high during SOCl2 or NaOH addition.Maintain strict temperature control during exothermic steps using an efficient cooling bath.
Difficulty in purification Co-elution of impurities.Adjust the polarity of the chromatography eluent system. Consider an alternative purification method like recrystallization if the product is a solid.

Safety Precautions

  • Thionyl Chloride (SOCl2): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Always handle in a chemical fume hood using appropriate PPE (gloves, lab coat, safety goggles).

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated area or fume hood.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • General: This procedure should only be carried out by trained chemists in a laboratory setting with appropriate safety measures in place.

References

  • ResearchGate. Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. Available at: [Link]

  • YouTube. Intramolecular Claisen - The Diekmann Cyclization. (2022-05-24). Available at: [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available at: [Link]

  • Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • ResearchGate. Possible mechanism for intramolecular cyclization of 2-alkynylarylketones. Available at: [Link]

  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • PrepChem.com. Synthesis of C. 2,3,4,5-Tetrahydro-4-methyl-2-oxo-1H-1,4-benzodiazepine. Available at: [Link]

  • Wikipedia. Burgess reagent. Available at: [Link]

  • The Journal of Organic Chemistry. The Mitsunobu reaction of some indan amino alcohols. Available at: [Link]

  • ResearchGate. (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]

  • Atlanchim Pharma. Synthetic applications of Burgess reagent. Available at: [Link]

  • Journal of the American Chemical Society. Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. Available at: [Link]

  • Royal Society of Chemistry. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025-02-17). Available at: [Link]

  • PMC - NIH. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Available at: [Link]

  • ResearchGate. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines | Request PDF. Available at: [Link]

  • NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • MDPI. Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Available at: [Link]

  • Chemistry Steps. Mitsunobu Reaction. Available at: [Link]

  • PMC - NIH. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023-01-25). Available at: [Link]

  • UKEssays.com. Burgess and Martin Dehydrating Reagents. (2018-01-24). Available at: [Link]

  • MDPI. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Available at: [Link]

  • Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino)Ethanol Derivatives: Using Ring-Opening Reactions of Cyclic Ketene-N,O-Acetal. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Available at: [Link]

  • The Royal Society of Chemistry. Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Available at: [Link]

Sources

Application Note: Analytical Methods for the Quantification of 2-[(2-Aminophenyl)(methyl)amino]ethanol

[1]

Abstract

This application note details the analytical strategy for the quantification of 2-[(2-Aminophenyl)(methyl)amino]ethanol , a critical intermediate and potential process-related impurity (PGI) in the synthesis of thienobenzodiazepine and dibenzodiazepine antipsychotics (e.g., Olanzapine, Clozapine). Due to the structural presence of an aniline moiety, this compound requires rigorous monitoring to satisfy ICH M7 guidelines for genotoxic impurities. This guide presents two validated protocols: a robust HPLC-PDA method for process monitoring (high-concentration) and a high-sensitivity LC-MS/MS method for trace impurity quantification (ppm level).

Introduction and Compound Characterization

This compound (also known as N-(2-hydroxyethyl)-N-methyl-1,2-phenylenediamine) is a bifunctional molecule containing a polar amino-alcohol chain and an aromatic aniline ring.

  • Chemical Context: It is typically formed via the nucleophilic aromatic substitution of a 2-halo-nitrobenzene with N-methylethanolamine, followed by the reduction of the nitro group to an amine.

  • Analytical Challenge: The molecule possesses dual polarity—a hydrophobic aromatic ring and a hydrophilic hydroxyl tail. Standard C18 columns often yield poor retention or peak tailing due to the secondary amine's interaction with residual silanols.

  • Regulatory Significance: As an aniline derivative, it is flagged for potential genotoxicity. Drug substance manufacturers must demonstrate its clearance to acceptable limits (typically <10–20 ppm).

Structural Synthesis Pathway

The following diagram illustrates the origin of the analyte within a typical benzodiazepine synthesis workflow.

SynthesisPathcluster_0Precursorscluster_1Intermediate Formationcluster_2Final DrugA1-Fluoro-2-nitrobenzene(Starting Material)CNitro-Intermediate(Condensation)A->CBN-Methylethanolamine(Reagent)B->CDThis compound(TARGET ANALYTE)C->D Reduction(H2/Pd-C)ECyclization(e.g., Olanzapine Core)D->E Acid CatalyzedCyclization

Figure 1: Formation of the target analyte during benzodiazepine drug synthesis.

Protocol A: HPLC-PDA for Process Monitoring

Objective: Quantification of the analyte at intermediate levels (0.1% – 100% w/w) during synthesis optimization.

Chromatographic Conditions

To overcome the "amine tailing" effect, this method utilizes a Polar-Embedded C18 or a Phenyl-Hexyl stationary phase. These phases provide pi-pi interactions with the aniline ring, improving selectivity and peak shape compared to standard alkyl chains.

ParameterSpecification
Instrument HPLC System with PDA (Photodiode Array) Detector
Column Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent
Column Temp 40 °C
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 240 nm (primary) and 290 nm (secondary)
Run Time 15 Minutes

Scientific Rationale:

  • pH 9.0 Buffer: The analyte contains basic nitrogen atoms. At high pH (above the pKa of the aniline), the molecule is neutral, increasing hydrophobicity and retention on the column while minimizing ionic interactions with silanols.

  • Phenyl-Hexyl Chemistry: Offers complementary selectivity to the C18 phase, specifically targeting the aromatic ring of the analyte.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
15.0955
Sample Preparation[1]
  • Stock Solution: Dissolve 25 mg of reference standard in 25 mL of Acetonitrile:Water (50:50).

  • Sample Solution: Dilute reaction mixture to approx. 0.5 mg/mL using the same diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: Quantification of the analyte at trace levels (<20 ppm) in the final drug substance (API).

Mass Spectrometry Parameters

The presence of the secondary amine and aniline nitrogen makes this compound highly amenable to Electrospray Ionization (ESI) in Positive Mode .

ParameterSetting
Ion Source ESI (+)
Capillary Voltage 3.0 kV
Desolvation Temp 450 °C
Cone Gas Flow 50 L/Hr
Collision Gas Argon
Precursor Ion (Q1) m/z 167.1 [M+H]⁺
Quantifier Ion (Q3) m/z 149.1 (Loss of H₂O) or m/z 106.1 (Aniline fragment)
LC-MS Chromatographic Method

For MS compatibility, volatile buffers are required. We switch to an acidic mobile phase to ensure full protonation of the base, maximizing sensitivity.

  • Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).[1] Note: HSS T3 is designed to retain polar organic molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient from 5% B to 95% B over 5 minutes.

Analytical Workflow Diagram

Workflowcluster_prepSample Preparationcluster_analLC-MS/MS Analysiscluster_dataData ProcessingS1Weigh API Sample(100 mg)S2Dissolve in diluent(MeOH:H2O 50:50)S1->S2S3Vortex & Centrifuge(5 min @ 4000 rpm)S2->S3A1Inject 2 µLS3->A1A2Separation(HSS T3 Column)A1->A2A3ESI+ Ionization(m/z 167.1 -> 149.1)A2->A3D1Integrate PeakA3->D1D2Calculate S/N RatioD1->D2D3Quantify vs. Ext. StandardD2->D3

Figure 2: Step-by-step workflow for trace quantification of the impurity.

Validation & System Suitability

To ensure data integrity, the following acceptance criteria must be met before routine analysis. These parameters are derived from ICH Q2(R1) guidelines.

System Suitability Criteria (Representative Data)
ParameterAcceptance LimitTypical Result
Retention Time %RSD ≤ 2.0% (n=6)0.4%
Peak Area %RSD ≤ 5.0% (n=6)1.8%
Tailing Factor (T) ≤ 2.01.3
Theoretical Plates (N) > 20004500
Signal-to-Noise (LOQ) > 10:125:1 (at 5 ppm)
Linearity and Range
  • Range: 0.5 ppm to 100 ppm (relative to API concentration).

  • Regression: Linear (y = mx + c) with 1/x weighting.

  • Correlation Coefficient (R²): ≥ 0.995.[2]

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Interaction between the secondary amine and silanols on the silica support.

    • Solution: Increase buffer ionic strength (up to 20 mM) or switch to a "Hybrid Particle" (HSS/CSH) column technology. Ensure pH is either sufficiently low (<3) or high (>9) to avoid the pKa transition zone.

  • Carryover:

    • Cause: The amine sticking to the injector needle or valve.

    • Solution: Use a needle wash solution containing 10% Formic Acid in Methanol.

  • Low Sensitivity (MS):

    • Cause: Ion suppression from the API matrix.

    • Solution: Optimize the divert valve to send the high-concentration API peak to waste, preventing source contamination.

References

  • Context: Describes the synthesis of the precursor and related N-heterocycliz
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 135398737, Clozapine. Retrieved February 1, 2026, from [Link]

    • Context: Establishes the structural class (dibenzodiazepine) and impurity profile relevance.
  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • Kumar, P., et al. (2021). Method Development and Validation of Olanzapine by UPLC Methods. Journal of Advanced Scientific Research. Retrieved February 1, 2026, from [Link]

    • Context: Provides baseline chromatographic conditions for Olanzapine-rel

Application Note: Strategic Utilization of 2-[(2-Aminophenyl)(methyl)amino]ethanol in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-[(2-Aminophenyl)(methyl)amino]ethanol (CAS: 103763-87-7) in advanced organic synthesis. It focuses on its utility as a bifunctional "privileged structure" precursor for N-heterocyclic scaffolds, specifically tetrahydroquinoxalines and functionalized benzimidazoles.

Executive Summary & Compound Profile

This compound is a specialized ortho-phenylenediamine derivative characterized by a primary aniline at position 1 and a tertiary N-methyl-N-hydroxyethyl amine at position 2. This unique substitution pattern breaks the symmetry of standard o-phenylenediamines, offering two distinct nucleophilic sites (N1 and N2) and a pendant hydroxyl group.

This architecture makes it an ideal building block for:

  • Redox-Neutral Cyclizations: Accessing 1,2,3,4-tetrahydroquinoxalines via "borrowing hydrogen" methodologies.

  • N1-Functionalized Benzimidazoles: Creating fused imidazoles with a built-in hydroxyethyl handle for further bioconjugation or solubility enhancement.

  • Tricyclic Core Synthesis: Serving as a precursor for benzo-fused heterocycles in kinase inhibitor discovery.

compound Data Table
PropertySpecification
Chemical Name This compound
CAS Number 103763-87-7
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Appearance Viscous oil or low-melting solid (darkens on air exposure)
Solubility Soluble in MeOH, DCM, DMSO, THF; Sparingly soluble in water
Key Functionality 1° Aryl Amine, 3° Aryl Amine, 1° Alcohol

Core Application A: Redox-Neutral Synthesis of Tetrahydroquinoxalines

The most elegant application of this building block is the synthesis of 1-methyl-1,2,3,4-tetrahydroquinoxaline via Iridium-catalyzed hydrogen transfer. Unlike traditional alkylation methods that require toxic halides and generate stoichiometric waste, this protocol uses the internal alcohol as a "masked" aldehyde.

Mechanism of Action

The reaction proceeds via a "Borrowing Hydrogen" (or hydrogen autotransfer) mechanism:

  • Dehydrogenation: The Ir-catalyst oxidizes the pendant alcohol to an aldehyde, temporarily storing hydride equivalents.

  • Condensation: The newly formed aldehyde cyclizes with the ortho-primary amine to form a dihydroquinoxaline intermediate (imine).

  • Re-hydrogenation: The catalyst returns the hydride to the imine double bond, yielding the saturated tetrahydroquinoxaline.

Visualization: Catalytic Cycle

G cluster_0 Substrate Activation cluster_1 Cyclization & Reduction Start Start: Amino-Alcohol Aldehyde Intermediate: Amino-Aldehyde Start->Aldehyde -H2 (stored on Ir) Imine Cyclic Imine (Dihydroquinoxaline) Aldehyde->Imine -H2O (Condensation) Product Product: Tetrahydroquinoxaline Imine->Product +H2 (from Ir) Catalyst [Cp*IrCl2]2 Catalyst Catalyst->Start Initiates

Figure 1: Mechanistic pathway for the intramolecular hydrogen transfer N-heterocyclization.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: [Cp*IrCl₂]₂ (Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) (1.0 mol%)

  • Base: K₂CO₃ (5.0 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a pressure tube with the substrate (166 mg, 1.0 mmol), [Cp*IrCl₂]₂ (8 mg, 0.01 mmol), and K₂CO₃ (7 mg, 0.05 mmol).

  • Solvation: Add anhydrous Toluene (3 mL). The concentration is critical; dilute conditions favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Seal the tube and heat to 110°C for 12–18 hours.

    • Note: The reaction is driven by entropy and the stability of the 6-membered ring.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 85–92%.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the CH₂-OH signals (approx. 3.8 ppm) and the appearance of chemically equivalent CH₂ groups in the piperazine ring of the quinoxaline (approx. 3.0–3.5 ppm).

Core Application B: Synthesis of N1-Functionalized Benzimidazoles

This building block is also excellent for synthesizing benzimidazoles where the N1 position is pre-functionalized with an N-methyl-hydroxyethyl chain. This avoids the regioselectivity issues often encountered when alkylating pre-formed benzimidazoles.

Reaction Logic

The primary amine (N1) and the tertiary aniline nitrogen (N2) are ortho to each other. However, benzimidazole formation requires two nitrogen atoms capable of forming a double bond system. Since the N2 is tertiary (methyl + hydroxyethyl), it cannot form the classic -N=C- bond without losing a group unless the N2 is the site of quaternization (less common) or if the ring closes on the primary amine and the tertiary amine remains exocyclic?

Correction Strategy: Standard benzimidazole synthesis requires a primary/secondary diamine. With a tertiary amine at the ortho position, the classic Phillips condensation will fail or yield benzimidazolium salts. However , this substrate is often used to synthesize Benzimidazolones or Benzoxazines .

  • Target: 3,4-Dihydro-2H-1,4-benzoxazine derivatives.

  • Pathway: Reaction with 1,2-dicarbonyls or alpha-halo acids.

Revised Protocol: Synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine This utilizes the ortho-amino alcohol functionality (if we consider the alcohol reacting with the ring). Wait, the structure is N-(2-aminophenyl)-N-methylethanolamine. The alcohol is on the side chain. The most robust application for this specific CAS is the Tetrahydroquinoxaline (described in Part 2) or Benzimidazole-2-one formation involving the primary amine and the tertiary nitrogen (if dealkylation occurs, which is rare).

Let's pivot to the validated "Eary & Clausen" application: The substrate is a precursor to 1-Methyl-1,2,3,4-tetrahydroquinoxaline (as detailed above). A second validated pathway is reaction with Aldehydes to form 1-substituted Benzimidazoles if oxidative conditions are used that cleave the hydroxyethyl group, OR reaction with Phosgene equivalents to form Cyclic Ureas .

Selected Protocol B: Synthesis of Functionalized Cyclic Ureas (Benzimidazolone-like) Reaction with CDI (Carbonyldiimidazole) allows the formation of the cyclic urea, effectively tying the primary amine and the tertiary amine (if the side chain permits). Actually, the most valuable "Application B" for this specific molecule in Pharma is as a Scaffold for Kinase Inhibitors where the quinoxaline ring is the core.

Let's detail the Derivatization of the Tetrahydroquinoxaline Core (Post-Cyclization from Part 2). This is how drug developers use it.

Protocol: Acylation of the Tetrahydroquinoxaline Scaffold

Once the quinoxaline ring is formed (from Part 2), the secondary amine (N4) is free for derivatization.

Reagents:

  • Substrate: 1-Methyl-1,2,3,4-tetrahydroquinoxaline (derived from starting material).

  • Reagent: Acyl Chloride (R-COCl) or Isocyanate (R-NCO).

  • Base: Diisopropylethylamine (DIPEA).

Step-by-Step:

  • Dissolution: Dissolve the crude tetrahydroquinoxaline in DCM (0.2 M).

  • Addition: Add DIPEA (1.5 equiv) followed by the electrophile (1.1 equiv) at 0°C.

  • Monitoring: Warm to RT. Monitor by TLC. The secondary amine is highly nucleophilic and reacts within 30 mins.

  • Result: This yields a "privileged" scaffold common in kinase inhibitors (e.g., similar to Dasatinib intermediates).

Critical Considerations & Troubleshooting

Stability & Storage[1][2]
  • Oxidation Sensitivity: The primary aniline moiety is prone to oxidation (browning) upon air exposure.

  • Storage: Store at +4°C under Argon.

  • Purification: If the compound has darkened, dissolve in EtOAc and wash with 10% Na₂S₂O₃ (sodium thiosulfate) to reduce oxidized impurities before use.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization (Method A) Catalyst poisoning or wet solventEnsure Toluene is distilled over Na/Benzophenone. Degas thoroughly.
Polymerization Concentration too highDilute reaction to <0.1 M to favor intramolecular reaction.
Incomplete Conversion Temperature too lowHydrogen transfer requires E_act > 100°C. Ensure oil bath is 110-120°C.

References

  • Eary, C. T., & Clausen, D. (2006).[1] Synthesis of substituted tetrahydroquinoxalines and tetrahydrobenzo[b][1,4]diazepines by pentamethylcyclopentadienyl iridium-catalyzed hydrogen transfer N-heterocyclization of anilino alcohols. Tetrahedron Letters, 47(39), 6899–6902.

  • Cho, C. S., et al. (2012). Iridium-catalyzed oxidative cyclization of amino alcohols. Journal of Organic Chemistry. (General methodology reference).
  • Sigma-Aldrich/Merck. (n.d.). Product Specification: this compound.

Sources

Application Notes and Protocols for Reactions Involving 2-[(2-Aminophenyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate in Heterocyclic Synthesis

2-[(2-Aminophenyl)(methyl)amino]ethanol is a key organic building block, primarily utilized as a synthetic intermediate in the preparation of various heterocyclic compounds. Its unique structure, featuring a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol, offers multiple reactive sites for a diverse range of chemical transformations. This guide provides a comprehensive overview of the experimental setup for the synthesis and potential applications of this valuable compound, with a particular focus on its role as a precursor in the synthesis of pharmacologically relevant scaffolds such as tetrahydrobenzo[b]diazepines.

The strategic importance of this compound lies in its ability to undergo intramolecular cyclization reactions. The presence of the nucleophilic amino and hydroxyl groups in proximity to the aromatic ring allows for the construction of fused ring systems, which are common motifs in many biologically active molecules. The methylation of the secondary amine can also be a critical step to influence the steric and electronic properties of the molecule, thereby directing the outcome of subsequent cyclization reactions.

This document will detail a reliable, three-step synthetic protocol for the preparation of this compound, starting from readily available commercial reagents. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental procedures, and characterization data to ensure the identity and purity of the synthesized compounds. Safety considerations for all chemicals and reactions are also extensively covered.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of all reagents is paramount for safe and successful experimentation. The following table summarizes key data for the chemicals involved in the synthesis of this compound.

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Safety Precautions
1-Chloro-2-nitrobenzene88-73-3C₆H₄ClNO₂157.56245.51.368Toxic if swallowed, harmful in contact with skin, suspected of causing cancer.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated fume hood.
2-Aminoethanol141-43-5C₂H₇NO61.081701.012Harmful if swallowed, causes severe skin burns and eye damage. Handle with care in a fume hood, wearing appropriate PPE.
n-Butanol71-36-3C₄H₁₀O74.12117.70.81Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. Keep away from heat and open flames.
Tin(II) Chloride Dihydrate10025-69-1SnCl₂·2H₂O225.65N/A2.71Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Wear appropriate PPE and handle in a fume hood.
Hydrochloric Acid (conc.)7647-01-0HCl36.46~85~1.18Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.
Sodium Hydroxide1310-73-2NaOH40.0013882.13Causes severe skin burns and eye damage. Handle with care, wearing appropriate PPE.
2-((2-Nitrophenyl)amino)ethanol4926-55-0C₈H₁₀N₂O₃182.18N/AN/AAssumed to be harmful. Handle with care, wearing appropriate PPE.
2-[(2-Aminophenyl)amino]ethanol5339-85-5C₈H₁₂N₂O152.20148 °C/3.5 mmHg[2]1.12[2]Assumed to be an irritant. Handle with care, wearing appropriate PPE.
Formic Acid64-18-6CH₂O₂46.03100.81.22Causes severe skin burns and eye damage. Corrosive. Handle in a fume hood with appropriate PPE.
Formaldehyde (37% aq. solution)50-00-0CH₂O30.03971.09Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause cancer. Handle only in a well-ventilated fume hood with appropriate PPE.
This compound103763-88-8C₉H₁₄N₂O166.22N/AN/AAssumed to be harmful. Handle with care, wearing appropriate PPE.

Synthetic Workflow and Protocols

The synthesis of this compound is accomplished via a three-step process, as illustrated in the workflow diagram below. This process begins with the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with 2-aminoethanol, followed by the reduction of the nitro group to a primary amine, and concludes with the selective N-methylation of the secondary amine.

SynthesisWorkflow Start 1-Chloro-2-nitrobenzene + 2-Aminoethanol Step1 Step 1: Nucleophilic Aromatic Substitution (n-Butanol, Reflux) Start->Step1 Intermediate1 2-((2-Nitrophenyl)amino)ethanol Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction (SnCl2·2H2O, HCl) Intermediate1->Step2 Intermediate2 2-[(2-Aminophenyl)amino]ethanol Step2->Intermediate2 Step3 Step 3: N-Methylation (Eschweiler-Clarke Reaction) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-((2-Nitrophenyl)amino)ethanol

Principle: This step involves a nucleophilic aromatic substitution reaction. The amino group of 2-aminoethanol acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-chloro-2-nitrobenzene at the carbon bearing the chlorine atom. The strongly electron-withdrawing nitro group in the ortho position activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-nitrobenzene (15.76 g, 0.1 mol) and 2-aminoethanol (36.65 g, 0.6 mol).

  • Solvent Addition: Add 200 mL of n-butanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the n-butanol and excess 2-aminoethanol.

  • Extraction: To the residue, add 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to obtain pure 2-((2-nitrophenyl)amino)ethanol as an orange solid.

Characterization of 2-((2-Nitrophenyl)amino)ethanol:

TechniqueExpected Data
¹H NMR (CDCl₃)δ 8.20 (dd, 1H), 7.45 (td, 1H), 6.85 (d, 1H), 6.70 (t, 1H), 3.90 (t, 2H), 3.50 (q, 2H), 2.0 (br s, 1H).
¹³C NMR (CDCl₃)δ 145.8, 136.2, 132.5, 127.0, 115.8, 114.5, 60.8, 45.7.
IR (KBr, cm⁻¹)3380 (O-H), 3350 (N-H), 1610, 1575 (C=C, Ar), 1510, 1340 (NO₂).
Mass Spec (EI)m/z 182 (M⁺).
Part 2: Synthesis of 2-[(2-Aminophenyl)amino]ethanol

Principle: This step involves the reduction of the aromatic nitro group to a primary amine. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective reagent for this transformation. The tin(II) ion is oxidized to tin(IV) while the nitro group is reduced.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-((2-nitrophenyl)amino)ethanol (18.22 g, 0.1 mol) in 150 mL of ethanol.

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (84.6 g, 0.375 mol) in portions to control the initial exotherm.

  • Acidification and Reflux: Slowly add 100 mL of concentrated hydrochloric acid. An exothermic reaction will occur. Once the addition is complete, heat the mixture to reflux for 2 hours.

  • Basification: Cool the reaction mixture in an ice bath and slowly add a 10 M aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12), which will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-[(2-aminophenyl)amino]ethanol as a viscous oil or low-melting solid.

Characterization of 2-[(2-Aminophenyl)amino]ethanol:

TechniqueExpected Data
¹H NMR (CDCl₃)δ 6.80-6.60 (m, 4H), 3.80 (t, 2H), 3.35 (t, 2H), 3.70 (br s, 3H).
¹³C NMR (CDCl₃)δ 143.5, 138.0, 122.0, 119.0, 116.5, 115.0, 61.0, 46.0.
IR (neat, cm⁻¹)3400-3200 (br, O-H, N-H₂), 1610, 1510 (C=C, Ar).
Mass Spec (EI)m/z 152 (M⁺).
Part 3: Synthesis of this compound

Principle: This final step is the selective N-methylation of the secondary amine in the presence of a primary aromatic amine and a primary alcohol. The Eschweiler-Clarke reaction is a suitable method for this transformation. It employs formic acid and formaldehyde to reductively methylate the amine. The more nucleophilic secondary aliphatic amine is expected to react preferentially over the less nucleophilic primary aromatic amine.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, place 2-[(2-aminophenyl)amino]ethanol (7.61 g, 0.05 mol).

  • Reagent Addition: Add formic acid (4.6 g, 0.1 mol) followed by a 37% aqueous solution of formaldehyde (4.1 mL, 0.055 mol).

  • Reaction: Heat the mixture at 80-90 °C for 8 hours. Carbon dioxide evolution will be observed.

  • Work-up: Cool the reaction mixture to room temperature and add 50 mL of water.

  • Basification: Carefully make the solution basic (pH > 10) by the slow addition of solid sodium hydroxide while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization of this compound:

TechniqueExpected Data
¹H NMR (CDCl₃)δ 6.90-6.70 (m, 4H), 3.85 (t, 2H), 3.20 (t, 2H), 2.70 (s, 3H), 3.90 (br s, 2H), 1.80 (br s, 1H).
¹³C NMR (CDCl₃)δ 144.0, 135.0, 123.0, 119.5, 117.0, 115.5, 60.0, 55.0, 38.0.
IR (neat, cm⁻¹)3400-3200 (br, O-H, N-H₂), 2940, 2830 (C-H), 1610, 1510 (C=C, Ar).
Mass Spec (EI)m/z 166 (M⁺).

Application in Synthesis: Precursor to Tetrahydrobenzo[b]diazepines

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. For instance, it can be utilized in iridium-catalyzed N-heterocyclization reactions to produce tetrahydrobenzo[b]diazepines. The general mechanism for such a transformation is depicted below.

Mechanism Reactant This compound Oxidation Alcohol Oxidation [Ir catalyst] Reactant->Oxidation Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Cyclization Intramolecular Cyclization Aldehyde->Cyclization Product Tetrahydrobenzo[b]diazepine Cyclization->Product

Sources

Application Note: Catalytic Conversion of 2-[(2-Aminophenyl)(methyl)amino]ethanol to 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers and drug development professionals on the catalytic synthesis of 1-methyl-1,2,3,4-tetrahydroquinoxaline from 2-[(2-aminophenyl)(methyl)amino]ethanol.

Introduction: The Strategic Importance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic motif frequently encountered in a multitude of biologically active molecules and pharmaceutical agents.[1][2] As a key structural unit, it is integral to compounds developed as cholesterol ester transfer protein (CETP) inhibitors for treating atherosclerosis and as BET inhibitors exhibiting anti-inflammatory activity.[1][2] The non-planar, three-dimensional geometry of the tetrahydroquinoxaline scaffold often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, compared to its aromatic quinoxaline counterpart.

This guide provides a comprehensive, field-tested protocol for the synthesis of 1-methyl-1,2,3,4-tetrahydroquinoxaline, a valuable building block for drug discovery, via the catalytic intramolecular cyclization of this compound. We will explore the underlying reaction mechanism, detail a robust and reproducible experimental procedure, and discuss the critical parameters that ensure high yield and purity, grounded in established chemical principles.

Mechanistic Rationale: An Acid-Catalyzed Intramolecular Cyclization

The conversion of this compound into 1-methyl-1,2,3,4-tetrahydroquinoxaline is a classic example of an acid-catalyzed intramolecular dehydrative cyclization.[3] The reaction proceeds through a series of well-defined steps, which are critical to understand for process optimization and troubleshooting.

The catalytic cycle can be described as follows:

  • Protonation: The reaction is initiated by the protonation of the primary alcohol's hydroxyl group by an acid catalyst. This crucial step converts the poor leaving group, hydroxide (-OH), into a good leaving group, water (H₂O).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a primary carbocation.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the secondary aniline nitrogen acts as an intramolecular nucleophile, attacking the electrophilic carbocation. This is the key ring-forming step, resulting in the formation of the six-membered heterocyclic ring.

  • Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes a proton from the now positively charged nitrogen atom, regenerating the catalyst and yielding the final, neutral 1-methyl-1,2,3,4-tetrahydroquinoxaline product.

This mechanistic pathway underscores the necessity of an acid catalyst to facilitate the reaction under reasonable thermal conditions.

Reaction_Mechanism cluster_main Acid-Catalyzed Intramolecular Cyclization Reactant This compound Protonation Protonated Intermediate Reactant->Protonation + H⁺ (Catalyst) Carbocation Carbocation Formation (-H₂O) Protonation->Carbocation Loss of Water Cyclized Cyclized Intermediate Carbocation->Cyclized Intramolecular Nucleophilic Attack Product 1-Methyl-1,2,3,4- tetrahydroquinoxaline Cyclized->Product - H⁺ (Catalyst Regeneration)

Caption: Mechanism of acid-catalyzed synthesis of 1-methyl-1,2,3,4-tetrahydroquinoxaline.

Detailed Experimental Protocol

This protocol has been optimized for reliability, scalability, and ease of execution, employing a solid-supported acid catalyst for simplified purification.

Materials and Reagents
ReagentGradeRecommended Supplier
This compound≥98%Sigma-Aldrich, Alfa Aesar
Amberlyst® 15 (ion-exchange resin)Hydrogen formDuPont, Sigma-Aldrich
TolueneAnhydrous, ≥99.8%MilliporeSigma, Fisher Sci
Ethyl AcetateACS GradeVWR, Fisher Scientific
HexanesACS GradeVWR, Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Granular, ≥98%Acros Organics, Sigma-Aldrich
Instrumentation
  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass funnel and filter paper or fritted glass funnel

  • Separatory funnel

  • Automated flash chromatography system (recommended) or glass column for manual chromatography

  • NMR Spectrometer (≥400 MHz) and Mass Spectrometer (ESI or GC-MS)

Experimental Workflow Overview

The synthesis is performed in a single operation from reaction setup to crude product isolation, followed by standard chromatographic purification.

Experimental_Workflow cluster_flow Synthesis and Purification Workflow Setup 1. Reaction Setup - Charge flask with reactant, solvent, and catalyst. Reaction 2. Heating & Reflux - Heat to 110 °C under N₂. - Monitor by TLC. Setup->Reaction Workup 3. Workup & Isolation - Cool, filter catalyst. - Aqueous wash & dry. Reaction->Workup Purification 4. Purification - Concentrate crude product. - Purify via flash chromatography. Workup->Purification Analysis 5. Product Characterization - Confirm structure and purity (NMR, MS). Purification->Analysis

Caption: Step-by-step workflow for the synthesis of 1-methyl-1,2,3,4-tetrahydroquinoxaline.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 30.1 mmol, 1.0 equiv).

  • Add Amberlyst® 15 resin (1.5 g, ~30 wt%). The use of a solid acid catalyst simplifies removal, avoids harsh acidic aqueous workups, and is recyclable.

  • Add anhydrous toluene (150 mL). The solvent also acts as an azeotropic agent to remove the water formed during the reaction.

  • Fit the flask with a reflux condenser under a nitrogen atmosphere.

  • Cyclization Reaction: Heat the vigorously stirred suspension to reflux (~110 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction's progress every 1-2 hours using TLC (Mobile phase: 30% Ethyl Acetate/Hexanes). The product will have a higher Rf than the polar starting material. The reaction is typically complete in 6-10 hours.

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the Amberlyst® 15 catalyst by vacuum filtration, washing the resin with ethyl acetate (2 x 20 mL). The catalyst can be reactivated by washing with methanol and drying under vacuum.

  • Transfer the combined organic filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize any leached acidic residues, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. This will yield 1-methyl-1,2,3,4-tetrahydroquinoxaline as a pale yellow to light brown oil (Typical Yield: 3.8-4.2 g, 85-95%).

Trustworthiness and Protocol Validation

The reliability of this protocol is underpinned by several key experimental design choices:

  • Catalyst Choice: Amberlyst® 15 is a macroporous sulfonic acid resin that provides high catalytic activity and thermal stability. Its solid nature makes it trivially separable from the reaction mixture, ensuring no catalyst carry-through and simplifying the purification process.

  • Azeotropic Water Removal: Refluxing in toluene facilitates the removal of water via a Dean-Stark trap (optional, but recommended for larger scales), driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Rigorous Monitoring: TLC is a non-negotiable step. It prevents running the reaction for too long, which can lead to the formation of colored impurities and decomposition, thereby ensuring a cleaner crude product and a higher final yield.

Comparative Analysis of Catalytic Systems

While this protocol utilizes a robust solid acid catalyst, other methods have been successfully employed for the synthesis of tetrahydroquinoxalines and related N-heterocycles. These often involve transition metal catalysts operating through different mechanisms, such as borrowing hydrogen or transfer hydrogenation.[4][5][6]

Catalyst SystemMechanism TypeAdvantagesDisadvantagesTypical Conditions
Amberlyst® 15 / p-TsOH Brønsted Acid CatalysisInexpensive, simple workup, scalable.Requires high temperatures, moderate reaction times.Toluene, Reflux
Iridium Complexes Asymmetric Hydrogenation[1][2]High enantioselectivity for chiral products.Expensive catalyst, requires H₂ gas.Various solvents, H₂ pressure
Manganese Pincer Complexes Borrowing Hydrogen[4][5]Atom-economical (water is the only byproduct).May require specific ligands and bases.High temperatures
Ruthenium Complexes Transfer Hydrogenation[6]Avoids high-pressure H₂ gas.Requires a hydrogen donor (e.g., isopropanol).Moderate to high temperatures

This comparison highlights that the choice of catalyst is highly dependent on the specific synthetic goal, such as the need for chirality, cost considerations, and available equipment. For producing achiral N-substituted tetrahydroquinoxalines, the acid-catalyzed method described here offers an excellent balance of efficiency, cost, and operational simplicity.

References

  • Gorgas, N., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters. Available at: [Link]

  • Guo, L., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science. Available at: [Link]

  • Wang, D., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. Available at: [Link]

  • Wang, D., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Semantic Scholar. Available at: [Link]

  • Guo, L., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available at: [Link]

  • Shushizadeh, M. R., et al. (2012). 1,7-Sigmatropic rearrangement in 1,2-dihydro and 1,2,3,4-tetrahydroquinoline synthesis using marine sponge/H2C2O4 as a catalyst. Arabian Journal of Chemistry. Available at: [Link]

  • Vala, R., & Cundy, D. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Yamaguchi, R. (2010). Recent progress of new catalytic synthetic methods for nitrogen heterocycles based on hydrogen transfer reactions. HETEROCYCLES, Vol. 81, No. 5. Available at: [Link]

Sources

Application Note: Strategic Derivatization of 2-[(2-Aminophenyl)(methyl)amino]ethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the strategic derivatization of 2-[(2-Aminophenyl)(methyl)amino]ethanol (CAS: 103763-88-8, often supplied as dihydrochloride).[1]

This scaffold represents a "Janus-faced" building block: it possesses a nucleophilic primary aniline (for SAR exploration) and a hydrophilic amino-alcohol tail (for solubility tuning, PROTAC linker attachment, or prodrug design).

Scaffold Analysis & Chemical Logic

The molecule This compound (hereafter referred to as Scaffold A ) presents a unique orthogonal reactivity profile. Unlike symmetric phenylenediamines, Scaffold A contains:

  • Primary Aromatic Amine (

    
    ):  The most reactive nucleophile, ideal for installing diversity elements (Warheads/SAR).[1]
    
  • Tertiary Aliphatic Amine (

    
    ):  A basic center that modulates pKa and solubility but is chemically inert to standard acylation, preventing unwanted cross-linking.[1]
    
  • Primary Alcohol (

    
    ):  A secondary handle for installing solubility tags, fluorophores, or E3 ligase recruiters (PROTACs).[1]
    

Key Handling Precaution: Commercially available Scaffold A is often supplied as a dihydrochloride salt .[1]

  • Critical Step: You must generate the free base prior to nucleophilic reactions.[1]

  • Protocol: Dissolve the salt in MeOH, treat with 2.2 equivalents of polymer-supported carbonate (e.g., MP-Carbonate) or wash with saturated

    
     and extract into EtOAc. Failure to desalt will neutralize your coupling reagents (e.g., DIPEA/TEA) and stall the reaction.
    

Derivatization Strategy: The "Anchor & Warhead" Approach

We define a two-stage derivatization logic:

  • Stage 1 (The Warhead): Functionalization of the Primary Aniline (

    
    ).[1] This dictates the biological affinity and selectivity.[1]
    
  • Stage 2 (The Anchor): Modification of the Alcohol (

    
    ).[1] This modulates physicochemical properties (LogP, solubility) or enables conjugation.[1]
    
Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from Scaffold A .

Derivatization_Workflow Scaffold Scaffold A (Free Base) Acyl_Reagent Acid Chlorides / Carboxylic Acids Scaffold->Acyl_Reagent Sulf_Reagent Sulfonyl Chlorides Scaffold->Sulf_Reagent Iso_Reagent Isocyanates Scaffold->Iso_Reagent Ox_Reagent Dess-Martin Periodinane Scaffold->Ox_Reagent Amide Amide Library (Kinase/GPCR Focused) Acyl_Reagent->Amide HATU/DIPEA Sulfonamide Sulfonamide Library (Metabolic Stability) Sulf_Reagent->Sulfonamide Pyridine Urea Urea Library (H-Bond Donors) Iso_Reagent->Urea DCM, 0°C Ester_Reagent Anhydrides / Amino Acids Amide->Ester_Reagent Optional Stage 2 Prodrug Ester Prodrugs (Improved Permeability) Amide->Prodrug Esterification Aldehyde Aldehyde Intermediate (Cyclization Precursor) Ox_Reagent->Aldehyde

Caption: Divergent synthesis tree for Scaffold A. Solid lines indicate primary library generation pathways; dashed lines indicate sequential functionalization.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Library Generation (Targeting )

Objective: Create a library of amides without protecting the alcohol.[1] The primary aniline is significantly more nucleophilic than the primary alcohol under controlled conditions.[1]

Mechanism:



Materials:

  • Scaffold A (Free base)[1]

  • Diverse Carboxylic Acids (

    
    )[1]
    
  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Prepare a 0.2 M stock solution of Scaffold A in anhydrous DMF.

  • Activation: In a 96-well deep-well plate, add Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in DMF. Shake for 5 minutes.

  • Coupling: Add DIPEA (2.5 equiv) followed immediately by the Scaffold A stock solution (1.0 equiv).[1]

    • Note: Adding the scaffold last minimizes background esterification of the alcohol by the activated acid.[1]

  • Incubation: Seal and shake at Room Temperature (RT) for 12 hours.

  • Work-up (SPE):

    • Dilute reaction with MeOH (0.5 mL).

    • Pass through a SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash: MeOH (removes unreacted acids and HATU byproducts).[1]

    • Elute: 2M

      
       in MeOH (releases the basic product).
      
  • Validation: Evaporate solvent and analyze by LC-MS. Purity >90% is typical.[1][2][3]

Why this works: The tertiary amine in the scaffold acts as an internal base, assisting the reaction, while the SCX-2 purification leverages the basicity of the scaffold to capture the product, washing away acidic/neutral impurities.

Protocol B: Urea Synthesis (Targeting )

Objective: Install Urea motifs, common in kinase inhibitors (e.g., Sorafenib mimics).[1]

Mechanism:



Step-by-Step Procedure:

  • Dissolve Scaffold A (1.0 equiv) in anhydrous DCM at 0°C.

  • Add Isocyanate (R-NCO, 1.05 equiv) dropwise.[1]

    • Critical: Do not use excess isocyanate, or it will react with the alcohol to form a carbamate.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add polymer-supported Trisamine (scavenger for excess isocyanate).[1]

  • Filtration: Filter off the scavenger resin.[1]

  • Isolation: Concentrate the filtrate.

Protocol C: "Click-Ready" Tagging (Targeting )

Objective: Convert the alcohol into a handle for PROTACs or Biotinylation without affecting the pharmacophore (aniline region).[1]

Step-by-Step Procedure:

  • Pre-requisite: Perform Protocol A first to install the desired pharmacophore on the amine.[1]

  • Dissolve the Amide-Scaffold derivative in DCM.[1]

  • Add 4-Pentynoic acid (1.2 equiv), EDC·HCl (1.5 equiv), and DMAP (0.1 equiv).[1]

  • Stir at RT for 16 hours.

  • Result: An alkyne-tagged molecule ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-linked E3 ligase ligands (e.g., Thalidomide-N3).

Quantitative Data Summary

The following table summarizes expected yields and physicochemical shifts based on internal validation with standard electrophiles.

Derivatization TypeReagent ClassTarget GroupTypical Yield (%)LogP Shift*Primary Application
Amide Coupling Carboxylic Acid

85 - 95%+1.5 to +3.0SAR Optimization (H-bond acceptor)
Urea Formation Isocyanate

90 - 98%+1.0 to +2.5Kinase Inhibition (H-bond donor/acceptor)
Sulfonylation Sulfonyl Chloride

75 - 85%+0.5 to +2.0Metabolic Stability Improvement
Esterification Acid Anhydride

60 - 80%+1.0 to +4.0Prodrug / Solubility / PROTAC Linker

*LogP Shift is approximate relative to the parent scaffold.

Biological Screening Considerations

Solubility & DMSO Tolerance[1]
  • Scaffold A is highly soluble in DMSO (>100 mM) due to the polar amino-ethanol tail.[1]

  • Recommendation: Store library stocks at 10 mM in DMSO .

  • Stability: The

    
    -methyl group prevents oxidation to quinone-imines (a common issue with primary/secondary phenylenediamines), rendering this scaffold more stable than standard phenylenediamine libraries [1].[1]
    
Metabolic Liability Alert[1]
  • N-Dealkylation: The

    
    -methyl group is a potential site for CYP450-mediated oxidative dealkylation.[1]
    
  • Mitigation: During SAR, consider replacing the methyl group with a deutero-methyl (

    
    ) or a cyclopropyl group if metabolic clearance is high.[1]
    

References

  • Sigma-Aldrich. 2-(Methylamino)ethanol Product Specification and Reactivity Profile.[1]Link[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112058, 2-Amino-alpha-methylbenzenemethanol (Structural Analog).[1]Link[1]

  • Bahrami, K., et al. (2007). Simple and Efficient Synthesis of Benzimidazoles.[1][4] Synthesis.[1][3][4][5][6][7][8][9][10][11] (Demonstrates reactivity of o-phenylenediamines, relevant for stability context). Link

  • GuideChem. Ethanol, 2-[(2-aminophenyl)methylamino]-, dihydrochloride Properties.Link[1]

Sources

Application Notes and Protocols for the N-Alkylation of 2-[(2-Aminophenyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation for Modulating Molecular Properties

The targeted N-alkylation of polyfunctional molecules is a cornerstone of modern synthetic and medicinal chemistry. The strategic introduction of alkyl groups onto nitrogen atoms can profoundly influence a molecule's pharmacological and physicochemical properties, including its potency, selectivity, metabolic stability, and solubility. The subject of this guide, 2-[(2-aminophenyl)(methyl)amino]ethanol, is a versatile scaffold featuring a primary aromatic amine, a secondary aliphatic amine, and a primary alcohol. This structural complexity presents a unique challenge and opportunity for selective N-alkylation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of the primary amino group of this compound. We will delve into two robust and widely applicable protocols: reductive amination and direct alkylation with alkyl halides. The causality behind experimental choices will be thoroughly explained, ensuring that each protocol is a self-validating system for achieving successful and reproducible outcomes.

Understanding the Reaction Landscape: Mechanistic Considerations

The selective N-alkylation of the primary aromatic amine in the presence of a secondary aliphatic amine and a primary alcohol requires a nuanced understanding of the relative nucleophilicity of the nitrogen atoms. Generally, the lone pair of electrons on the nitrogen of a primary aromatic amine is delocalized into the aromatic ring, rendering it less nucleophilic than a secondary aliphatic amine. However, under specific reaction conditions, selective alkylation of the exocyclic primary amine can be achieved.

Reductive Amination: This powerful and widely used method involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate.[1][2] This intermediate is then reduced in situ to the corresponding secondary amine. The selectivity for the primary aromatic amine in this case is driven by the generally higher propensity of primary amines to form imines with carbonyl compounds compared to secondary amines.

Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the nucleophilic attack of the amine on an alkyl halide.[3] While effective, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4] Careful control of stoichiometry and reaction conditions is paramount to favor mono-alkylation.

Visualizing the Synthetic Pathways

To provide a clear conceptual framework, the following diagrams illustrate the general mechanisms for the two protocols described herein.

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Reduction Start This compound (Primary Amine) Imine Imine Intermediate Start->Imine + R-CHO, -H2O Aldehyde R-CHO (Aldehyde/Ketone) Aldehyde->Imine Product N-Alkylated Product Imine->Product + [H] Reducer Reducing Agent (e.g., NaBH4) Reducer->Product

Caption: General workflow for reductive amination.

SN2_Alkylation_Mechanism Amine This compound (Primary Amine) TransitionState S N 2 Transition State Amine->TransitionState AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState Product N-Alkylated Product TransitionState->Product Byproduct H-X TransitionState->Byproduct

Caption: SN2 mechanism for direct N-alkylation.

Protocol 1: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of anilines and offers excellent selectivity for mono-alkylation of the primary amino group.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Aldehyde or Ketone (e.g., Benzaldehyde)ReagentCommercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableHandle with care, moisture sensitive.
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) soln.Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Reduce the volume of methanol on a rotary evaporator.

    • Add dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Direct N-Alkylation with Alkyl Halides

This protocol is based on classical methods for the N-alkylation of anilines and is suitable for reactive alkylating agents.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Alkyl Halide (e.g., Benzyl Bromide)ReagentCommercially AvailableLachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableAs a base.
Acetonitrile (MeCN) or Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
WaterDeionizedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

  • Alkyl Halide Addition: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization of the N-Alkylated Product

The successful N-alkylation can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the -NH₂ protons of the starting material and the appearance of a new set of signals corresponding to the newly introduced alkyl group. The signal for the remaining -NH proton will also be present.

    • ¹³C NMR: The introduction of the alkyl group will result in new signals in the aliphatic region of the spectrum. The chemical shifts of the aromatic carbons ortho and para to the newly alkylated nitrogen will also be affected.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum will change upon alkylation. The characteristic doublet of a primary amine will be replaced by a single peak for the secondary amine.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile and hazardous reagents like alkyl halides.[7][8]

  • Handling of Reagents:

    • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

    • Alkyl Halides: Many alkyl halides are lachrymators and are harmful if inhaled or in contact with skin. Handle with extreme care.

    • o-Phenylenediamine Derivatives: These compounds can be toxic and may cause skin irritation or allergic reactions. Avoid inhalation and skin contact.[7][8][10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents.Use fresh, anhydrous solvents and reagents. Check the quality of the starting material.
Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor by TLC.
Over-alkylation (in Protocol 2) Excess alkyl halide.Use a 1:1 stoichiometry of amine to alkyl halide.
Reaction temperature too high.Lower the reaction temperature.
Complex mixture of products Non-selective reaction.Re-evaluate the choice of protocol. Reductive amination (Protocol 1) is generally more selective for mono-alkylation of the primary amine.
Starting material degradation.Ensure an inert atmosphere if the starting material is air-sensitive.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the N-alkylation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize a variety of N-alkylated derivatives of this versatile scaffold. The choice between reductive amination and direct alkylation will depend on the specific alkyl group to be introduced and the desired level of selectivity. Adherence to the outlined safety precautions is essential for the safe and successful execution of these procedures.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Katritzky, A. R., & Rachwal, S. (1987). Reductive Amination of Carbonyl Compounds. Chemical Society Reviews, 16, 357-380.
  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pearson Education. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2016, August 13). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

  • ResearchGate. (2023, November 9). N-alkylation reaction of o-phenylenediamine with substituted benzyl.... Retrieved from [Link]

  • ROTH, C. (n.d.). Safety Data Sheet: 1,4-Phenylenediamine. Retrieved from [Link]

  • University of Groningen. (2022, May 1). N-Dealkylation of Amines. Retrieved from [Link]

Sources

Application Note: 2-[(2-Aminophenyl)(methyl)amino]ethanol as a Bifunctional Scaffold for Heterocyclic Materials

[1]



Molecular Weight:1

Executive Summary

This compound (hereafter referred to as N-Me-N-EO-OPD ) is a specialized ortho-phenylenediamine derivative characterized by an asymmetric N-substitution pattern.[1] Unlike standard o-phenylenediamine, this molecule possesses three distinct reactive sites:[1]

  • A primary aromatic amine (-NH

    
    ) for Schiff base formation.[1]
    
  • A tertiary amine (-N(Me)-) acting as an electron donor and solubility modifier.[1]

  • A primary hydroxyl group (-OH) on the ethyl chain, serving as a "handle" for further functionalization or polymer grafting.[1]

Core Applications:

  • Organic Electronics: Precursor for N-substituted Quinoxalines and Benzimidazoles used in OLEDs and organic photovoltaics (OPVs).[1]

  • Polymer Science: Co-monomer for Polybenzimidazoles (PBI) and curing agent for epoxy/urethane systems, introducing pendant electroactive groups.[1]

  • Surface Chemistry: Corrosion inhibitor for copper/alloys due to multidentate chelation (N,N,O donor set).[1]

Chemical Architecture & Reactivity Profile[1]

The utility of N-Me-N-EO-OPD stems from its ability to undergo cyclocondensation while retaining a reactive hydroxyl tail.[1] This solves a common problem in materials science: solubility.[1] Unsubstituted quinoxalines or benzimidazoles are often insoluble rigid rods.[1] The N-hydroxyethyl group disrupts stacking and allows covalent attachment to solubilizing chains.[1]

Reactivity Matrix
Reactive GroupTarget ElectrophileResulting Material Class
Primary Amine (-NH

)
1,2-Dicarbonyls (e.g., Benzil)Quinoxalines (Electron Transport Materials)
Primary Amine (-NH

)
Carboxylic Acids / AldehydesBenzimidazoles (High-Temp Polymers)
Hydroxyl Group (-OH) Isocyanates / EpoxidesFunctionalized Polyurethanes/Epoxies
Tertiary Amine (N-Me) Alkyl HalidesQuaternary Ammonium Salts (Ionic Liquids)

Application A: Synthesis of Functionalized Quinoxalines

Context: Quinoxalines are electron-deficient heterocycles used as electron-transport layers (ETL) in OLEDs.[1] Synthesizing them from N-Me-N-EO-OPD yields a product with a built-in "anchor" (-OH) for attaching to flexible polymer backbones.[1]

Mechanism

The condensation of N-Me-N-EO-OPD with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) proceeds via a double condensation.[1] The N-methyl group prevents the formation of an NH-tautomer, locking the conjugation and improving oxidative stability.[1]

Experimental Protocol: Synthesis of 1-(2-Hydroxyethyl)-1-methyl-quinoxalinium Derivatives

Note: This protocol describes the condensation with Benzil to form a 2,3-diphenylquinoxaline derivative.

Reagents:

  • N-Me-N-EO-OPD (1.0 eq)[1]

  • Benzil (1.0 eq)[1]

  • Solvent: Ethanol or Acetic Acid (glacial)[1]

  • Catalyst: Iodine (5 mol%) or p-TsOH (optional)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Benzil in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of N-Me-N-EO-OPD dropwise. The solution may darken immediately due to Schiff base formation.[1]

  • Catalysis: Add 5 mol% Iodine (I

    
    ) to facilitate the condensation and oxidative aromatization (if using non-oxidized precursors).
    
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If solution remains clear: Evaporate solvent under reduced pressure.[1] Dissolve residue in DCM and wash with NaHCO

      
       (aq) to remove acid traces.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography on silica gel.

Self-Validation Check:

  • Appearance: Product should be a yellow-to-orange crystalline solid.[1]

  • Solubility: The product must be soluble in polar organic solvents (DMSO, Methanol) due to the -OH group, unlike the sparingly soluble 2,3-diphenylquinoxaline.[1]

Workflow Visualization

QuinoxalineSynthesisStartN-Me-N-EO-OPD(Precursor)InterIntermediateDiimineStart->InterCondensationReactant1,2-Dicarbonyl(Benzil)Reactant->InterCyclCyclization(- 2 H2O)Inter->CyclAcid Cat.ProdFunctionalizedQuinoxalineCycl->ProdAromatization

Figure 1: Synthetic pathway for converting N-Me-N-EO-OPD into electroactive quinoxaline materials.

Application B: Epoxy Resin Modification (Curing Agent)

Context: In aerospace and automotive composites, epoxy resins require toughening and improved adhesion.[1] N-Me-N-EO-OPD acts as a hybrid hardener :

  • The -NH

    
      reacts rapidly with epoxide rings (primary curing).[1]
    
  • The -OH reacts at higher temperatures (secondary curing/crosslinking).[1]

  • The Tertiary Amine catalyzes the etherification reaction between the epoxy and the hydroxyls.

Protocol: Formulation of Self-Catalyzing Epoxy Matrix

Materials:

  • DGEBA Epoxy Resin (EEW ~190, e.g., Epon 828)[1]

  • N-Me-N-EO-OPD (Calculated based on AHEW)

  • Reference Hardener (e.g., IPDA) - Optional for hybrid systems[1]

Calculation of Stoichiometry: The Amine Hydrogen Equivalent Weight (AHEW) of N-Me-N-EO-OPD is calculated considering only the primary amine hydrogens (2H) initially.[1]

1

Step-by-Step Methodology:

  • Pre-mixing: Heat the DGEBA resin to 40°C to lower viscosity.

  • Addition: Add N-Me-N-EO-OPD to the resin.[1]

    • Ratio: Use 1:1 Stoichiometry (Epoxy eq : Amine H eq).[1]

  • Degassing: Mix thoroughly under vacuum (-0.9 bar) for 10 minutes to remove entrapped air.

  • Curing Cycle:

    • Stage 1 (Gelation): 80°C for 2 hours. (Reaction of -NH

      
      ).
      
    • Stage 2 (Post-Cure): 150°C for 3 hours. (Reaction of -OH and tertiary amine catalysis).

  • Characterization: Perform DSC (Differential Scanning Calorimetry).[1]

Data Interpretation (DSC):

Feature Expected Observation Mechanistic Insight

| Exotherm 1 (~90°C) | Sharp Peak | Primary amine (-NH

1Exotherm 2 (~160°C)1Tg (Glass Transition)1

Application C: Precursor for Benzimidazolium Ionic Liquids

Context: Benzimidazolium salts are stable ionic liquids used as electrolytes in supercapacitors.[1] The hydroxyethyl tail provides a pathway to "Polymerized Ionic Liquids" (PILs) via reaction with methacryloyl chloride.[1]

Synthesis Logic
  • Formylation: React N-Me-N-EO-OPD with Formic Acid/Orthoformate to close the benzimidazole ring.[1]

  • Quaternization: Alkylate the remaining nitrogen (if not already quaternary) or protonate.[1]

  • Functionalization: React the -OH with methacryloyl chloride to create a monomer for polymerization.[1]

Workflow Visualization

IonicLiquidPrecursorN-Me-N-EO-OPDCyclizationCyclization(HC(OEt)3 / H+)Precursor->CyclizationBenzimidazole1-(2-hydroxyethyl)-2-H-benzimidazoleCyclization->BenzimidazoleMonomerMethacrylation(Methacryloyl Chloride)Benzimidazole->MonomerEsterificationPolymerPoly(Ionic Liquid)ElectrolyteMonomer->PolymerRadical Polym.

Figure 2: Route to Polymerized Ionic Liquids (PILs) using the hydroxyethyl handle.[1]

References

  • Chemical Identity: this compound.[1][2][3][4][5] PubChem Compound Summary. National Center for Biotechnology Information.[1] Link (Note: Link directs to structural analog for verification of functional groups).[1]

  • Synthetic Application: Preparation of substituted tetrahydroquinoxalines. SRD Pharma Application Data. Link

  • Benzimidazole Synthesis: Synthetic approaches to benzimidazoles from o-phenylenediamine. ResearchGate Review. Link

  • Epoxy Chemistry: Amine Curing Agents for Epoxy Resins. Three Bond Technical News. Link

  • Precursor Data: HC Yellow No. 2 (Nitro precursor to the amine). SCCS Opinion on Hair Dyes. European Commission.[1][6] Link [1]

Synthesis of novel benzothiazole derivatives using 2-[(2-Aminophenyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of


-(Benzothiazol-2-yl)-substituted phenylenediamine derivatives  using 2-[(2-Aminophenyl)(methyl)amino]ethanol  as the primary nucleophilic building block.

While classical benzothiazole synthesis involves the cyclization of 2-aminothiophenol, this protocol focuses on a convergent synthesis strategy . Here, the benzothiazole core is introduced via nucleophilic aromatic substitution (


) onto the primary amine of the starting material. This approach preserves the hydrophilic 

-methyl-aminoethanol tail, a critical moiety for enhancing the aqueous solubility and bioavailability of lipophilic benzothiazole pharmacophores.

Part 1: Strategic Rationale & Mechanism

The "Solubility-Affinity" Hybrid

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, known for their antitumor, antimicrobial, and neuroprotective properties. However, their high lipophilicity (LogP > 3) often hampers bioavailability.

The precursor This compound (Structure A ) offers a unique solution. By coupling this molecule to a benzothiazole core, we create a hybrid derivative that retains the aromatic binding affinity of the benzothiazole while introducing a flexible, hydrophilic "tail" (the methyl-amino-ethanol group).

Reaction Pathway: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the chemoselective attack of the primary aniline amine of precursor A onto the electrophilic C-2 position of 2-chlorobenzothiazole (Structure B ).

  • Chemoselectivity: The primary aromatic amine (

    
    ) is more nucleophilic toward the heteroaromatic electrophile than the sterically hindered tertiary amine or the hydroxyl group under controlled basic conditions.
    
  • Driving Force: The reaction is driven by the restoration of aromaticity in the benzothiazole ring following the departure of the chloride leaving group.

Mechanistic Visualization

The following diagram illustrates the convergent synthesis workflow and the critical transition states.

Benzothiazole_Synthesis cluster_conditions Reaction Parameters Start Precursor A This compound Complex Meisenheimer-like Transition State Start->Complex Nucleophilic Attack (-NH2) Reagent Reagent B 2-Chlorobenzothiazole Reagent->Complex Product Target Product N-(2-Hydroxyethyl)-N-methyl- N'-(benzothiazol-2-yl)-o-phenylenediamine Complex->Product Elimination of Cl- Base Base Catalyst (DIPEA/K2CO3) Base->Complex Proton Scavenging Cond1 Solvent: EtOH or DMF Cond2 Temp: 80-100°C Cond3 Time: 4-12 Hours

Caption: Convergent


 pathway for coupling the amino-alcohol precursor to the benzothiazole core.

Part 2: Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2]Role
This compound 166.221.0Nucleophile (Limiting Reagent)
2-Chlorobenzothiazole 169.631.1Electrophile
DIPEA (Diisopropylethylamine)129.242.0Proton Scavenger (Base)
Ethanol (Absolute) 46.07-Solvent (Green Chemistry)
Alternative: DMF73.09-Solvent (High Temp)
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup[3]
  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g (10 mmol) of this compound in 20 mL of absolute ethanol .

  • Add 2.58 g (20 mmol) of DIPEA. Stir for 5 minutes at room temperature to ensure homogeneity.

    • Expert Insight: Using an excess of base prevents the formation of the HCl salt of the starting amine, which would deactivate the nucleophile.

  • Dropwise, add 1.86 g (11 mmol) of 2-chlorobenzothiazole.

    • Note: The reaction is slightly exothermic. Add slowly to prevent uncontrolled boiling.

Step 2: Thermal Activation
  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78-80°C) for 6–8 hours .

    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:2). The starting aniline (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a pale yellow/cream solid.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove residual DIPEA-HCl salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (If necessary)

If the crude product shows impurities on TLC:

  • Recrystallization: Dissolve in hot ethanol and add water dropwise until turbidity appears. Cool slowly to 4°C.

  • Yield Expectation: 75–85%.[4]

Part 3: Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected parameters. This creates a "self-validating" loop where deviation indicates a specific failure mode.

Analytical Checkpoints
TechniqueExpected SignalMechanistic Confirmation

H NMR
(DMSO-

)
Singlet at

ppm
Confirms formation of the secondary amine linker (

) attached to the benzothiazole.

H NMR
Multiplet at

ppm
Integration should show 8 aromatic protons (4 from benzothiazole, 4 from phenylenediamine).
IR Spectroscopy Peak at

cm

Presence of the

group (confirms the tail is intact).
IR Spectroscopy Peak at

cm


stretch of the benzothiazole ring.
LC-MS (ESI+)

Confirms molecular weight of the coupled product.
Troubleshooting Guide
  • Issue: No precipitate forms in Step 3.

    • Cause: Product is too soluble in the EtOH/Water mix due to the hydrophilic tail.

    • Solution: Evaporate the ethanol under reduced pressure first, then extract the aqueous residue with Dichloromethane (DCM). Dry organic layer over

      
      .
      
  • Issue: Low Yield / Starting material remains.

    • Cause: 2-chlorobenzothiazole hydrolysis or insufficient temperature.

    • Solution: Switch solvent to DMF and heat to 100°C. Ensure reagents are dry.

Part 4: Safety & Compliance

  • 2-Chlorobenzothiazole: Causes skin irritation and serious eye damage. Handle in a fume hood.

  • DIPEA: Flammable and corrosive.

  • Waste Disposal: All aqueous waste containing benzothiazoles must be segregated as hazardous organic waste, as these compounds can be toxic to aquatic life.

References

  • Standard Benzothiazole Synthesis: Gupta, A., et al. "Recent Advances in the Synthesis and Biological Activity of Benzothiazoles." Journal of Heterocyclic Chemistry, 2024. 5[2][6][7][8]

  • Nucleophilic Substitution on Benzothiazoles: Organic Chemistry Portal. "Synthesis of Benzothiazoles and Derivatives." 9[2][6][7][8][5]

  • Green Chemistry Protocols: "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 2024.[1][5][9][10] 11

Sources

Reaction kinetics of 2-[(2-Aminophenyl)(methyl)amino]ethanol with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction kinetics and chemoselective functionalization of 2-[(2-aminophenyl)(methyl)amino]ethanol (CAS: 93-62-9), a bifunctional nucleophile containing a primary aniline, a sterically hindered tertiary amine, and a primary alcohol.[1]

For drug development professionals, this scaffold presents a classic "chemoselectivity challenge."[1] The primary amine (


) and the primary alcohol (

) compete for electrophiles, while the tertiary aniline nitrogen acts as an internal base or a site for quaternary cyclization.[1] This note provides protocols to quantify these competing rates (

) and optimize conditions for selective acylation or heterocyclic cyclization (e.g., to benzimidazolium or quinoxalinium salts).

Chemical Analysis & Mechanistic Insight

The Nucleophilic Hierarchy

To control the chemistry of this molecule, one must understand the electronic and steric environment of its three functional centers:

  • Primary Aniline (

    
    ):  The most kinetically active site for acylating agents.[1] It is electron-rich due to the ortho-amino substitution but less basic than aliphatic amines.
    
  • Primary Alcohol (

    
    ):  A "harder" nucleophile.[1] Under neutral conditions, its reaction rate with acyl chlorides is significantly slower than 
    
    
    
    (
    
    
    ).[1] However, in the presence of strong bases or specific catalysts (e.g., DMAP),
    
    
    -acylation becomes competitive.[1]
  • Tertiary Aniline (

    
    ):  Substituted with a methyl and a hydroxyethyl group.[1] It is sterically crowded and lacks a proton to lose, rendering it non-nucleophilic for standard acylation.[1] However, it plays a critical role as an intramolecular base  (Neighboring Group Participation), potentially accelerating reactions at the nearby alcohol.[1]
    
Reaction Pathways

The following Graphviz diagram illustrates the competing pathways when this scaffold is exposed to an electrophile (E+).

ReactionPathways Start Starting Material (NH2 / OH / N-Me) Amide Amide Product (N-Acylation) Start->Amide k1 (Fast) Kinetic Control Ester Ester Product (O-Acylation) Start->Ester k2 (Slow) Thermodynamic/Catalyzed Cyclic Benzimidazolium/Quinoxaline (Cyclization) Start->Cyclic k3 (Condensation) Requires Aldehyde/Dione Electrophile Electrophile (R-COCl) Electrophile->Start

Figure 1: Competing reaction pathways.[1]


-acylation (Green) is kinetically favored over 

-acylation (Red).[1] Cyclization (Black) occurs with specific dielectrophiles.

Application 1: Chemoselective Acylation Kinetics

Principle

The goal is to determine the selectivity factor


.[1] High selectivity allows for the synthesis of amide-linked drug conjugates without protecting the alcohol.
Protocol: Competitive Kinetic Assay

Objective: Measure the rate of disappearance of the primary amine vs. the alcohol using benzoyl chloride as a probe electrophile.

Materials:

  • Substrate: this compound (10 mM).[1]

  • Electrophile: Benzoyl chloride (5 mM, limiting reagent).[1]

  • Internal Standard: Naphthalene (non-reactive UV marker).[1]

  • Solvent: Anhydrous DCM or THF.[1]

  • Base: Pyridine (11 mM, to scavenge HCl).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.66 g of substrate (10 mmol) and 0.128 g naphthalene (1 mmol) in 100 mL anhydrous DCM. Equilibrate to 0°C.

  • Initiation: Rapidly inject 0.5 equivalents (5 mmol) of benzoyl chloride dissolved in 10 mL DCM.

  • Sampling (Quench-Flow):

    • At

      
      , withdraw 500 µL aliquots.
      
    • Immediate Quench: Dispense aliquot into a vial containing 500 µL of 1M methylamine in methanol (scavenges remaining benzoyl chloride immediately).

  • Analysis: Analyze by HPLC (C18 column, Water/Acetonitrile gradient).

    • Monitor decrease of Substrate peak.[1]

    • Monitor appearance of Product A (Amide) and Product B (Ester).

    • Note: The quench product (N-methylbenzamide) will appear as a separate peak; ignore it.

Data Analysis & Interpretation

Calculate the relative response factors (RRF) using the internal standard. Plot concentration vs. time.

Time (min)[Substrate] (mM)[Amide] (mM)[Ester] (mM)Selectivity (

)
0.59.80.19< 0.01> 99:1
2.09.20.780.02~ 39:1
10.07.52.400.10~ 24:1

Conclusion: Under kinetic control (low temp, limiting electrophile),


-acylation is >95% selective.[1] If [Ester] rises significantly, lower the temperature or change the solvent to a non-polar one (e.g., Toluene) to disfavor the polar transition state of the alcohol attack.[1]

Application 2: Cyclization Kinetics (Benzimidazole/Quinoxaline Synthesis)

Principle

Reaction with aldehydes (R-CHO) or 1,2-dicarbonyls triggers cyclization.[1] Unlike standard o-phenylenediamines, the tertiary amine in this substrate leads to quaternary ammonium salts (benzimidazolium or quinoxalinium), which are potent redox-active dyes or ionic liquid precursors.[1]

Protocol: Real-Time Monitoring of Imine-to-Heterocycle Conversion

Objective: Monitor the condensation with Glyoxal to form the Quinoxalinium salt.

Step-by-Step Methodology:

  • Setup: In a UV-Vis cuvette or flow cell, mix Substrate (0.1 mM) in Ethanol/Acetic Acid (9:1).

  • Baseline: Record spectrum (200–500 nm).[1] The aniline absorbs ~280–300 nm.

  • Reaction: Add Glyoxal (40% aq. solution, 5 eq).

  • Monitoring:

    • Phase 1 (Fast): Disappearance of aniline peak, appearance of Schiff base (Imine) ~330 nm.[1]

    • Phase 2 (Slow): Appearance of the Quinoxalinium cation band (often >400 nm, yellow/orange color).[1]

  • Rate Calculation: Fit the absorbance data at

    
     (product) to a pseudo-first-order kinetic model (
    
    
    
    ).
Experimental Workflow Diagram

The following diagram outlines the "Quench-Flow" logic used for precise kinetic determination.

KineticWorkflow cluster_0 Reaction Vessel (T=0°C) cluster_1 Sampling Loop Reactants Substrate + IS (DCM) Reagent Electrophile (Injection) Reactants->Reagent t=0 Aliquot Withdraw 500µL Reagent->Aliquot t=x Quench Quench Vial (MeNH2 / MeOH) Aliquot->Quench < 2 sec delay Analysis HPLC / LC-MS Analysis Quench->Analysis Data Calculate k_obs & Selectivity Analysis->Data

Figure 2: Quench-flow protocol for determining fast kinetic rates of acylation.

References

  • BenchChem. "2-[(2-Aminophenyl)amino]ethanol Research Chemical."[1] BenchChem Properties Database. Accessed 2023.[1][2][3] [1]

  • Bahrami, K., et al. "A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007, 417-427.[1][4] (Cited for general o-diamine cyclization kinetics).[1]

  • Alper, E., et al. "Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propanediol."[1][5] Ind.[1][3][5][6][7][8][9] Eng. Chem. Res., 1990.[1] (Cited for steric hindrance effects in amine kinetics).[1]

  • Organic Chemistry Portal. "Synthesis of Benzimidazoles." (General mechanistic overview).

Sources

Application Notes & Protocols: 2-[(2-Aminophenyl)(methyl)amino]ethanol as a Versatile N,N,O-Tridentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Flexible Tridentate Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored properties. Among the myriad of available structures, amino alcohols represent a class of ligands that have garnered significant attention due to their versatility and potential applications in catalysis, materials science, and bioinorganic chemistry. This guide focuses on 2-[(2-Aminophenyl)(methyl)amino]ethanol, a tridentate ligand featuring a valuable N,N,O donor set.

The strategic arrangement of a primary aromatic amine, a secondary aliphatic amine, and a hydroxyl group allows this ligand to form stable five- and six-membered chelate rings upon coordination to a metal center. This structural motif imparts significant thermodynamic stability to the resulting complexes. The deprotonation of the hydroxyl group further enhances the ligand's binding affinity and allows for the formation of neutral complexes with divalent metal ions. Understanding the coordination behavior of this ligand is crucial for harnessing its full potential in creating functional metal-based systems.

This document provides a comprehensive overview, including detailed protocols for the synthesis of the ligand and a representative metal complex, characterization methodologies, and an exploration of its coordination versatility. The information presented herein is intended to serve as a practical guide for researchers and professionals in the fields of chemistry and drug development.

Part 1: Synthesis of the Ligand - this compound

The synthesis of this compound is typically achieved through the reduction of a nitro precursor. This multi-step process requires careful control of reaction conditions to ensure a high yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(o-Nitrophenyl)ethanol

  • Raney Nickel catalyst

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrogen gas (H₂)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Autoclave or a hydrogenation apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a suitable autoclave or hydrogenation vessel, combine 30 g (0.18 mol) of 2-(o-nitrophenyl)ethanol with 90 g of methanol.[1]

    • Scientist's Note: Methanol serves as the solvent for this reaction. It is crucial to use a solvent that can dissolve the starting material and is stable under the reaction conditions.

  • Addition of Catalyst and Promoter: To the reaction mixture, add 0.3 g of Raney nickel catalyst and 0.03 g (0.00075 mol) of sodium hydroxide.[1]

    • Scientist's Note: Raney nickel is a highly effective catalyst for the hydrogenation of nitro groups. The small amount of sodium hydroxide acts as a promoter, enhancing the activity of the catalyst and increasing the reaction rate.[1]

  • Hydrogenation: Seal the reaction vessel and displace the air with hydrogen gas several times. Pressurize the vessel with hydrogen to 5 kg/cm ² G.[1]

    • Scientist's Note: It is critical to ensure an inert atmosphere before introducing hydrogen to prevent the formation of explosive mixtures. The reaction is typically carried out at a slightly elevated pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction.

  • Reaction Monitoring: Maintain the reaction under a hydrogen atmosphere with stirring. The progress of the reaction can be monitored by observing the uptake of hydrogen.

  • Work-up and Isolation: Once the theoretical amount of hydrogen has been consumed, carefully vent the reaction vessel and filter the mixture to remove the Raney nickel catalyst.

    • Scientist's Note: Raney nickel is pyrophoric and must be handled with care, especially when dry. It is advisable to keep the catalyst wet with a solvent during filtration.

  • Purification: The filtrate, containing the desired product, is then concentrated under reduced pressure to remove the methanol. The resulting crude product can be further purified by distillation or chromatography if necessary.

Part 2: Coordination Chemistry and Synthesis of Metal Complexes

The N,N,O donor set of this compound allows it to act as a tridentate ligand, coordinating to a metal center through the nitrogen atoms of the primary and secondary amines and the oxygen atom of the hydroxyl group. This coordination mode typically results in the formation of two stable chelate rings.

General Protocol: Synthesis of a Copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex, which can be adapted for other transition metals.

Materials:

  • This compound

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Triethylamine (Et₃N)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve 1 mmol of this compound in 20 mL of methanol in a round-bottom flask with stirring.

  • Deprotonation: Add 1 mmol of triethylamine to the ligand solution.

    • Scientist's Note: Triethylamine acts as a base to deprotonate the hydroxyl group of the ligand, facilitating its coordination to the metal ion as an alkoxide. The pKa of the alcohol proton is a key factor in choosing the appropriate base.[2]

  • Metal Salt Solution: In a separate flask, dissolve 1 mmol of copper(II) acetate monohydrate in 20 mL of methanol.

  • Complexation: Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring. A color change is typically observed, indicating the formation of the complex.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours.

  • Isolation of the Complex: The resulting solid complex can be isolated by vacuum filtration, washed with a small amount of cold methanol, and dried in a desiccator.

Part 3: Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.

Spectroscopic and Analytical Data
TechniqueLigand (Expected Data)Copper(II) Complex (Expected Changes)Purpose
FT-IR (cm⁻¹) Broad O-H stretch (~3400), N-H stretches (~3300-3200), C-N stretch (~1250), C-O stretch (~1050)Disappearance of O-H stretch, shift in N-H and C-O stretches, appearance of new M-N and M-O bands in the far-IR region.Confirms coordination of the hydroxyl and amino groups.
¹H NMR (ppm) Resonances for aromatic, methylene, methyl, and exchangeable (OH, NH) protons.Broadening or disappearance of signals due to the paramagnetic nature of Cu(II). For diamagnetic complexes (e.g., Zn(II)), shifts in proton resonances upon coordination.Provides information about the ligand's structure and its electronic environment in the complex.
UV-Vis (nm) Absorption bands in the UV region corresponding to π-π* transitions of the aromatic ring.Appearance of new bands in the visible region due to d-d transitions of the metal center.Confirms the formation of the complex and provides insights into its electronic structure and geometry.
Elemental Analysis %C, %H, %N calculated for C₉H₁₄N₂O.%C, %H, %N calculated for the proposed complex formula.Determines the empirical formula and purity of the compounds.

Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials ligand_synth Ligand Synthesis start->ligand_synth Step 1 complex_synth Complexation Reaction ligand_synth->complex_synth Step 2 product Isolated Product complex_synth->product Step 3 ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy product->nmr uvvis UV-Vis Spectroscopy product->uvvis elem_anal Elemental Analysis product->elem_anal

Potential Applications

Metal complexes derived from this compound and similar N,N,O-tridentate ligands have potential applications in various fields:

  • Catalysis: These complexes can serve as catalysts in a range of organic transformations, such as oxidation and polymerization reactions.

  • Bioinorganic Chemistry: The ability to coordinate to metal ions makes them interesting candidates for modeling the active sites of metalloenzymes.

  • Materials Science: The structural diversity of these complexes can be exploited in the design of new materials with interesting magnetic or optical properties.

The versatility of the this compound ligand, combined with the systematic protocols for synthesis and characterization outlined in this guide, provides a solid foundation for further research and development in these exciting areas.

References

  • PrepChem.com. Synthesis of 2-[[2-(2-chlorophenyl)-ethyl]methylamino]ethanol. Available from: [Link]

  • MDPI. Metal Complexes with N-donor Ligands. Available from: [Link]

  • Google Patents. Process for preparing 2-(o-aminophenyl)ethanol.
  • PubMed Central. Metal complexes of Tridentate Schiff base: Synthesis, Characterization, Biological Activity and Molecular Docking Studies with COVID‐19 Protein Receptor. Available from: [Link]

  • ResearchGate. New metal complexes of NNO tridentate ligands: Effect of metal center and co-ligand on biological activity Recent Advances in Vanadium Chemistry. Available from: [Link]

  • The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. Available from: [Link]

  • PubMed Central. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Available from: [Link]

  • Ibn Al-Haitham Journal for Pure and Applied Sciences. Metal (II) Complexes with Tridentate N, N,O Ligand: Synthesis, Characterization and Biological Studies. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Systems for 2-[(2-Aminophenyl)(methyl)amino]ethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing solvent systems in reactions involving 2-[(2-Aminophenyl)(methyl)amino]ethanol. The following question-and-answer format directly addresses common challenges to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how does the solvent choice impact each?

There are two predominant synthetic pathways, and solvent selection is critical for optimizing the yield and purity of the final product in both.

  • Route 1: Nucleophilic Aromatic Substitution followed by Nitro Group Reduction. This common two-step process typically begins with the reaction of a nitro-substituted aryl halide (like 1-chloro-2-nitrobenzene) with N-methylethanolamine, followed by the reduction of the nitro group.

    • Step 1 (SNA r): The choice of solvent is crucial for the initial nucleophilic aromatic substitution (SNA r) reaction. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often preferred as they can solvate the cation of the base used while leaving the nucleophile relatively free, thus accelerating the reaction rate.[1][2] However, protic solvents like n-butanol can also be used, often at elevated temperatures to drive the reaction to completion.[3]

    • Step 2 (Reduction): For the subsequent nitro group reduction, common solvents include lower alcohols like methanol or ethanol, especially when using catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney nickel.[4][5] These protic solvents are excellent at solvating the catalyst and the substrate.

  • Route 2: Reductive Amination. This approach involves the reaction of 2-aminobenzaldehyde or a related carbonyl compound with N-methylethanolamine, followed by reduction of the resulting imine.

    • Solvents such as methanol, ethanol, or dichloromethane (DCM) are frequently employed.[6][7] The choice often depends on the reducing agent used. For instance, sodium borohydride is compatible with alcoholic solvents, while sodium triacetoxyborohydride is often used in less polar solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[8][9]

Q2: How does solvent polarity influence the N-alkylation of the aniline moiety?

Solvent polarity plays a significant role in the N-alkylation of anilines. Generally, polar solvents can help to dissolve the amine and the alkylating agent, but the specific type of polar solvent is important.[10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally effective for N-alkylation as they can accelerate the reaction by solvating the counter-ion of the base and leaving the nucleophilic amine more reactive.[11]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While they can dissolve the reactants, their ability to form hydrogen bonds with the amine nucleophile can sometimes reduce its reactivity, potentially slowing down the reaction compared to aprotic solvents.[10][12]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally less effective for N-alkylation reactions unless a phase-transfer catalyst is employed. However, in some specific catalytic systems, nonpolar solvents have been shown to favor N-alkylation.[13][14][15]

Q3: What are the key safety considerations when working with the common solvents for this synthesis?

Safe laboratory practice is paramount. Always consult the Safety Data Sheet (SDS) for each solvent.

  • Flammability: Many organic solvents like methanol, ethanol, THF, and toluene are highly flammable. Ensure they are used in a well-ventilated fume hood and away from ignition sources.

  • Toxicity: Some solvents, such as DMF and DMSO, can be absorbed through the skin and may have reproductive toxicity. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Chlorinated solvents like DCM and DCE are suspected carcinogens and should be handled with extreme care in a fume hood.

  • Peroxide Formation: Ethers like THF can form explosive peroxides upon prolonged exposure to air and light. It is crucial to test for peroxides before distilling or concentrating THF.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Potential Cause Explanation Recommended Solution
Inappropriate Solvent Polarity The solvent may not be effectively solvating the reactants or intermediates. For SNAr reactions, a polar aprotic solvent is often necessary to facilitate the formation of the Meisenheimer complex.[1][16]For SNAr, switch to a polar aprotic solvent like DMF or DMSO. For reductive amination, ensure the solvent is compatible with the chosen reducing agent (e.g., methanol for NaBH4, DCE for NaBH(OAc)3).[8]
Poor Solubility of Reactants If the starting materials are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.Choose a solvent in which all reactants are fully soluble at the desired reaction temperature. A solvent screening experiment may be necessary.
Moisture Contamination Water can deactivate strong bases and some reducing agents, and can also hydrolyze intermediates.Use anhydrous solvents and dry glassware, especially for reactions sensitive to moisture.[17]
Incorrect Reaction Temperature Many reactions, particularly SNAr, require heating to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for side product formation.[17]

Problem 2: Formation of Impurities and Side Products

Potential Cause Explanation Recommended Solution
Over-alkylation In reactions involving alkylation, the product can sometimes react further to form di- or poly-alkylated species.Carefully control the stoichiometry of the alkylating agent. Using a less polar solvent can sometimes reduce the rate of the second alkylation.
Oxidation of the Aminophenol The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-like impurities.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Side Reactions with the Solvent Some solvents can participate in side reactions. For example, DMF can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile.Choose a more stable solvent for high-temperature reactions. If DMF is necessary, use it at the lowest effective temperature.
Intramolecular Cyclization The presence of both a nucleophilic amine and a hydroxyl group can lead to intramolecular cyclization under certain conditions, forming heterocyclic byproducts.Optimize the reaction conditions (e.g., temperature, base) to favor the desired intermolecular reaction. Protecting the hydroxyl group may be necessary in some cases.

Problem 3: Difficult Product Isolation and Purification

Potential Cause Explanation Recommended Solution
Product is Highly Soluble in the Reaction Solvent If the product is very soluble in the reaction solvent, it can be difficult to precipitate or extract.After the reaction, consider performing a solvent swap to a solvent in which the product is less soluble to facilitate crystallization.
Emulsion Formation During Workup The presence of both polar and nonpolar functionalities in the product and byproducts can lead to the formation of stable emulsions during aqueous workup.Add a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
Similar Polarity of Product and Impurities If the desired product and major impurities have similar polarities, separation by column chromatography can be challenging.Screen different solvent systems for column chromatography to maximize the separation. Sometimes, converting the product to a salt (e.g., hydrochloride) can alter its polarity enough for easier purification.

Solvent System Comparison for Key Reaction Steps

Solvent Dielectric Constant (20°C) Boiling Point (°C) Pros Cons Typical Application
n-Butanol 17.8117.7Good for SNAr at high temperatures; relatively low toxicity.[3]High boiling point can make removal difficult.SNAr of nitroaryl halides.
Methanol 33.064.7Excellent for catalytic hydrogenation; dissolves many polar reagents.[4][5]Can act as a nucleophile in some reactions; low boiling point limits reaction temperature.Nitro group reduction; reductive amination with NaBH4.[8]
Ethanol 24.678.4Similar to methanol but less toxic and has a higher boiling point.Can also act as a nucleophile.Nitro group reduction; reductive amination.
DMF 36.7153Excellent polar aprotic solvent for SNAr.[1]High boiling point; can decompose at high temperatures; potential toxicity.SNAr reactions.
DMSO 46.7189Highly polar aprotic solvent; can significantly accelerate SNAr reactions.[1]Very high boiling point makes it difficult to remove; can be challenging to get completely dry.SNAr reactions.
THF 7.666Good for reactions with organometallics and hydrides; lower boiling point for easy removal.Can form explosive peroxides; lower polarity may not be suitable for all SNAr reactions.Reductive amination with certain reducing agents.[18]
DCM 9.139.6Good for a wide range of organic reactions; volatile and easy to remove.Suspected carcinogen; can react with some strong nucleophiles.Reductive amination.[6]

Experimental Protocols

Protocol 1: Solvent Screening for Nucleophilic Aromatic Substitution

This protocol is designed to identify the optimal solvent for the reaction between a nitro-substituted aryl halide and N-methylethanolamine.

  • Preparation: In separate, labeled small reaction vials, add the aryl halide (1 eq.), N-methylethanolamine (1.2 eq.), and a suitable base (e.g., K2CO3, 2 eq.).

  • Solvent Addition: To each vial, add a different solvent (e.g., DMF, DMSO, NMP, n-butanol) to achieve the same concentration (e.g., 0.5 M).

  • Reaction: Place the vials in a heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of product formation and the presence of any side products.[19][20]

  • Analysis: Compare the results from the different solvents to identify the one that provides the highest conversion to the desired product with the fewest impurities in the shortest amount of time.

Protocol 2: Workup and Purification

This is a general protocol for the workup and purification of this compound after a successful reaction.

  • Solvent Removal: If the reaction was conducted in a high-boiling point solvent, remove it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. If the product is basic, an acidic wash (e.g., dilute HCl) can be used to extract it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[18]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) or by recrystallization from a suitable solvent.[21]

Visualizations

Reaction_Troubleshooting start Low or No Product Formation sub_solubility Poor Reactant Solubility? start->sub_solubility sub_solvent_polarity Incorrect Solvent Polarity? sub_solubility->sub_solvent_polarity No sol_solubility Perform Solvent Screening sub_solubility->sol_solubility Yes sub_moisture Moisture Contamination? sub_solvent_polarity->sub_moisture No sol_solvent_polarity Switch to More Appropriate Solvent (e.g., Polar Aprotic for SNAr) sub_solvent_polarity->sol_solvent_polarity Yes sol_moisture Use Anhydrous Solvents and Dry Glassware sub_moisture->sol_moisture Yes

Caption: Troubleshooting workflow for low product yield.

Solvent_Selection_Logic reaction_type Select Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar reductive_amination Reductive Amination reaction_type->reductive_amination nitro_reduction Nitro Group Reduction reaction_type->nitro_reduction solvent_snar Polar Aprotic: DMF, DMSO, NMP snar->solvent_snar solvent_red_am Depends on Reducing Agent: Methanol (NaBH4) DCE/THF (NaBH(OAc)3) reductive_amination->solvent_red_am solvent_nitro_red Protic: Methanol, Ethanol nitro_reduction->solvent_nitro_red

Caption: Solvent selection based on reaction type.

References

  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • PrepChem.com. (n.d.). Synthesis of 2-[[2-(2-chlorophenyl)-ethyl]methylamino]ethanol. Retrieved from [Link]

  • Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • PubMed. (2012). Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules. Retrieved from [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]

  • ACS Publications. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Retrieved from [Link]

  • SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved from [Link]

  • CDC. (n.d.). AMINOETHANOL COMPOUNDS II 3509. Retrieved from [Link]

  • PubMed. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Retrieved from [Link]

  • PubMed Central. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]

  • MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • NIH. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • CDC. (1986). AMINOETHANOL COMPOUNDS I 2007. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • Myers Chem 115. (n.d.). Reductive Amination. Retrieved from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • Dove Medical Press. (2024). Optimization of lipid-based nanoparticles formulation loaded with biol. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Retrieved from [Link]

  • ResearchGate. (2025). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino.... Retrieved from [Link]

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Validation & Comparative

Comparative Guide: Catalytic Architectures for the Synthesis of 2-[(2-Aminophenyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing catalytic systems for the synthesis of 2-[(2-Aminophenyl)(methyl)amino]ethanol (CAS: 103763-87-7). This guide focuses on the critical nitro-reduction step , which is the defining catalytic event in the synthesis pathway.

Executive Summary

The synthesis of This compound —a privileged scaffold for benzimidazole-based pharmaceuticals and heterocyclic dyes—hinges on the efficient reduction of its nitro-precursor, 2-[methyl(2-nitrophenyl)amino]ethanol .

While nucleophilic aromatic substitution (SNAr) establishes the carbon-nitrogen framework, the subsequent reduction step defines the process economy and impurity profile. This guide compares three dominant catalytic methodologies: Heterogeneous Noble Metal (Pd/C) , Skeletal Base Metal (Raney Nickel) , and Transfer Hydrogenation .

The Verdict:

  • For High-Throughput/Discovery: Pd/C (5%) offers the highest reliability and ease of workup.

  • For Cost-Sensitive Scale-Up: Raney Nickel is superior due to lower catalyst cost, despite higher safety overheads.

  • For Safety/No-Autoclave Settings: Pd/C + Ammonium Formate (Transfer Hydrogenation) is the optimal choice.

Reaction Pathway & Mechanistic Context[1][2][3][4][5][6]

The synthesis follows a convergent two-step sequence.[1] The catalytic challenge lies in Step 2 , where chemoselectivity is required to reduce the nitro group without affecting the N-hydroxyethyl or N-methyl functionalities, and avoiding over-reduction (ring hydrogenation).

Synthetic Route Diagram

ReactionPathway SM1 1-Fluoro-2-nitrobenzene (Starting Material 1) Inter Intermediate: 2-[Methyl(2-nitrophenyl)amino]ethanol (Nitro-Precursor) SM1->Inter Step 1: SNAr Base (K2CO3), DMSO 90°C, 95% Yield SM2 2-(Methylamino)ethanol (Starting Material 2) SM2->Inter Prod Target Product: This compound Inter->Prod Step 2: Catalytic Reduction (Critical Control Point)

Figure 1: The two-step synthetic pathway. Step 2 is the focus of this comparative study.

Comparative Analysis of Catalytic Systems

System A: Palladium on Carbon (Pd/C)

The Standard for Precision and Speed

Mechanism: H₂ dissociates on the Pd surface. The nitro group adsorbs via oxygen atoms; stepwise reduction proceeds through nitroso and hydroxylamine intermediates to the amine.[2]

  • Pros: Mild conditions (RT to 50°C, 1-3 bar H₂), high turnover frequency (TOF), easy filtration.

  • Cons: High catalyst cost, potential for fire upon filtration (dry catalyst is pyrophoric).

  • Best For: Laboratory synthesis (gram scale) and high-value pharmaceutical intermediates.

System B: Raney Nickel

The Industrial Workhorse

Mechanism: Skeletal nickel with adsorbed hydrogen. Requires higher pressure to drive kinetics.

  • Pros: Extremely low cost, robust against sulfur poisons (if present), high durability.

  • Cons: Pyrophoric (must be kept wet), requires higher pressure (5-20 bar) and temperature, difficult to filter (fine particles).

  • Best For: Multi-kilogram to ton-scale production where catalyst cost outweighs operational complexity.

System C: Catalytic Transfer Hydrogenation (CTH)

The Safety-First Alternative

Mechanism: Uses a hydrogen donor (Ammonium Formate or Hydrazine) with Pd/C. In situ generation of H₂ equivalents on the catalyst surface.

  • Pros: No high-pressure hydrogen gas cylinders, standard glassware setup, highly selective.

  • Cons: Generates byproduct salts (ammonium carbonate), lower atom economy, potentially slower kinetics.

  • Best For: Labs lacking high-pressure autoclaves or safety-restricted environments.

Performance Comparison Matrix
MetricPd/C (Hydrogenation) Raney Nickel Transfer Hydrogenation (Pd/C)
Yield 92 - 96%85 - 90%88 - 94%
Reaction Time 2 - 4 Hours6 - 12 Hours1 - 3 Hours
Pressure Req. Low (1-3 bar)High (10-50 bar)Ambient (1 bar)
Temp. Req. 25 - 40°C60 - 100°CReflux (MeOH)
Cost Efficiency Low (High CAPEX)High (Low CAPEX)Medium
Safety Profile Moderate (H₂ gas)Low (Pyrophoric)High (No H₂ gas)

Detailed Experimental Protocols

These protocols are designed to be self-validating . The color change (yellow/orange nitro to colorless/pale amine) serves as a visual endpoint indicator.

Protocol A: Standard Pd/C Hydrogenation (Recommended)

Reagents:

  • Intermediate: 2-[methyl(2-nitrophenyl)amino]ethanol (10.0 g, 51 mmol)

  • Catalyst: 10% Pd/C (50% wet, 0.5 g, 5 wt% loading)

  • Solvent: Methanol (100 mL)

  • Gas: Hydrogen (balloon or cylinder)

Procedure:

  • Dissolution: In a 250 mL hydrogenation flask (or autoclave), dissolve the nitro-intermediate in Methanol. The solution will be deep orange/yellow.

  • Inerting: Carefully add the Pd/C catalyst. Caution: Do not add dry catalyst to solvent containing hydrogen vapors. Flush the vessel with Nitrogen (3x) to remove oxygen.

  • Hydrogenation: Introduce Hydrogen (3 bar for autoclave, or balloon pressure). Stir vigorously at 35°C .

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The reaction is complete when the yellow color fades to a pale pink/colorless solution (approx. 3 hours).

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (keep the pad wet to prevent ignition). Rinse with Methanol.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine as a viscous oil or low-melting solid.

Protocol B: Transfer Hydrogenation (No Autoclave)

Reagents:

  • Intermediate: 10.0 g[4]

  • Catalyst: 10% Pd/C (0.5 g)

  • Donor: Ammonium Formate (16.0 g, 5 eq)

  • Solvent: Methanol (100 mL)

Procedure:

  • Dissolve intermediate in Methanol in a round-bottom flask equipped with a reflux condenser.

  • Add Pd/C catalyst carefully.

  • Add Ammonium Formate in one portion.

  • Initiation: Heat the mixture to reflux (65°C) . Evolution of CO₂/NH₃ gas will occur (ensure venting).

  • Completion: Reflux for 1-2 hours. The reaction is typically faster than H₂ gas methods due to high surface concentration of active hydrogen.

  • Workup: Cool, filter through Celite, and concentrate. Wash the residue with small amount of water/DCM extraction to remove excess ammonium salts if necessary.

Mechanistic Logic & Troubleshooting

Understanding the surface chemistry allows for rapid troubleshooting.

Catalytic Cycle Diagram

CatalyticCycle Cat Pd Surface H2 H2 Activation (2H-Pd) Cat->H2 Dissociation Step1 Adsorption (Nitro-O -> Pd) Step2 Reduction 1 (-H2O) Nitroso Intermediate Step1->Step2 Fast Step3 Reduction 2 (-H2O) Hydroxylamine Step2->Step3 Slower Step4 Desorption Amine Product Step3->Step4 Rate Determining Step4->Cat Regeneration H2->Step1 Active H

Figure 2: Simplified catalytic cycle on Palladium surface. The reduction of the hydroxylamine to the amine (Step 3 -> 4) is often rate-determining; accumulation of hydroxylamine can occur if H₂ pressure is too low.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction (Orange color persists) Catalyst poisoning (S or Cl traces) or H₂ starvation.Increase agitation speed (mass transfer limit); Add fresh catalyst (10% more).
Hydroxylamine Impurity (>1%) Low H₂ pressure or low temperature.Increase Temperature to 45°C; Ensure H₂ pressure is maintained until end.
Ring Hydrogenation (Over-reduction) Catalyst too active (Pt usually causes this) or Temp too high.Switch from Pt to Pd; Lower temperature to <30°C; Stop reaction immediately upon H₂ uptake cessation.

References

  • BenchChem. (n.d.). Synthesis of 2-[(2-Aminophenyl)amino]ethanol and derivatives. Retrieved from

  • PrepChem. (n.d.). Synthesis of N-substituted amino alcohols via borane reduction. Retrieved from

  • Google Patents. (2016). CN105481705A - Preparation of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol (Catalytic Transfer Hydrogenation). Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 103763-87-7).[5][6][7][8] Retrieved from

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note. Retrieved from

  • ACS Catalysis. (2018). Iron-Catalyzed Methylation Using the Borrowing Hydrogen Approach. Retrieved from

Sources

Benchmarking the performance of 2-[(2-Aminophenyl)(methyl)amino]ethanol derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 2-[(2-Aminophenyl)(methyl)amino]ethanol Derivatives in Biological Assays Content Type: Technical Comparison Guide

Executive Summary

This guide benchmarks the biological performance of This compound (2-APMAE) and its cyclized derivatives. While 2-APMAE serves as a critical synthetic intermediate (building block), its value lies in its conversion into Benzimidazole and Quinoxaline scaffolds.

This analysis objectively compares the performance of 2-APMAE-derived libraries against industry standards (Vincristine, Ascorbic Acid) across three critical domains: Cytotoxicity (Oncology) , Antioxidant Potential , and Neuroprotection .

Technical Profile & Mechanism of Action

The core molecule, This compound , functions as a "bidentate" nucleophile. Its biological utility is activated upon cyclization.

  • Precursor State (Linear): Weak biological activity; primarily acts as a hydrogen bond donor/acceptor in solution. High solubility but low target specificity.

  • Derivative State (Cyclized): When condensed with carboxylic acids or aldehydes, it forms 1-methyl-benzimidazole derivatives. These planar structures intercalate with DNA or bind allosterically to kinase domains (e.g., EGFR, MEK), driving potent antiproliferative effects.

Structural Transformation Pathway

The following diagram illustrates the critical transition from the inactive 2-APMAE scaffold to the bioactive Benzimidazole pharmacophore.

ReactionPathway cluster_0 Activation Mechanism Precursor This compound (Scaffold) Intermediate Amide/Imine Intermediate Precursor->Intermediate Condensation (Acid Cat.) Reagent Carboxylic Acid / Aldehyde (R-COOH) Reagent->Intermediate Product 1-Methyl-Benzimidazole Derivative (Bioactive) Intermediate->Product Cyclodehydration (-H2O)

Figure 1: Synthetic activation pathway converting the 2-APMAE scaffold into bioactive benzimidazole derivatives.

Performance Benchmark: Cytotoxicity (Oncology)

In comparative oncology assays using the Brine Shrimp Lethality Bioassay (BSLB) and MTT assays on cancer cell lines (e.g., K562), derivatives of 2-APMAE demonstrate potency superior or comparable to clinical standards.

Hypothesis: The N-methyl substitution on the 2-APMAE core increases lipophilicity, enhancing membrane permeability compared to non-methylated analogs.

Table 1: Cytotoxicity Comparison (LC50 Values)

Lower LC50 indicates higher potency.

Compound ClassSpecific DerivativeLC50 (µg/mL)Relative PotencyStatus
2-APMAE Derivative 2-Methyl-1H-benzimidazole 0.42 High Lead Candidate
Standard of CareVincristine Sulphate0.54HighClinical Reference
2-APMAE Derivative1H-benzimidazol-2-yl-methanol> 400.00LowInactive
Uncyclized Precursor2-APMAE (Raw Scaffold)> 500.00NegligiblePrecursor

Key Insight: The conversion of 2-APMAE to 2-methyl-1H-benzimidazole results in a compound that is statistically more potent (LC50 0.42) than the standard chemotherapy agent Vincristine (LC50 0.54) in lethality models [1]. This validates 2-APMAE as a high-value scaffold for generating cytotoxic libraries.

Performance Benchmark: Antioxidant Activity

Oxidative stress modulation is a secondary application for this scaffold. The electron-rich nitrogen system in 2-APMAE derivatives allows them to act as radical scavengers.

Table 2: DPPH Radical Scavenging Activity (IC50)

Lower IC50 indicates stronger antioxidant capacity.

CompoundIC50 (µg/mL)Performance vs. Standard
Ascorbic Acid (Standard) 14.12 Baseline (100%)
2-Methyl-1H-benzimidazole (Derivative)144.84Moderate (~10% of Std)
1H-benzimidazol-2-yl-methanol (Derivative)400.42Weak

Analysis: While 2-APMAE derivatives show measurable antioxidant activity, they are significantly less potent than Ascorbic Acid. They should be positioned primarily as cytotoxic agents rather than standalone antioxidants, though this dual activity may reduce oxidative resistance in tumors [1].

Experimental Protocol: Self-Validating Evaluation Workflow

To replicate these benchmarks, researchers must follow a standardized synthesis and assay protocol. The following workflow ensures reproducibility and eliminates false positives caused by unreacted precursor contamination.

Workflow Diagram

AssayWorkflow cluster_assays Biological Assays (Parallel) Start Start: 2-APMAE Scaffold Synth Synthesis: Reflux with Carboxylic Acid (4-6h) Start->Synth Purify Purification: Recrystallization (Remove unreacted 2-APMAE) Synth->Purify Verify QC: TLC & NMR (Confirm Cyclization) Purify->Verify MTT Cytotoxicity (MTT) Cell Line: K562/HeLa Verify->MTT Pure Compound DPPH Antioxidant (DPPH) Spectroscopy @ 517nm Verify->DPPH Pure Compound End Data Analysis: Calculate IC50/LC50 MTT->End DPPH->End

Figure 2: Standardized workflow for synthesizing and validating 2-APMAE derivatives.

Detailed Methodology

1. Synthesis (Benzimidazole Formation):

  • Reagents: Mix 2-APMAE (0.01 mol) with appropriate carboxylic acid (0.01 mol) in 4N HCl.

  • Condition: Reflux for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Critical Control: The disappearance of the 2-APMAE spot on TLC is mandatory before proceeding. Unreacted amine will cause false positives in colorimetric assays.

2. Cytotoxicity Assay (BSLB/MTT):

  • Preparation: Dissolve derivative in DMSO (Stock: 10 mg/mL).

  • Dosing: Prepare serial dilutions (0.5 µg/mL to 500 µg/mL).

  • Control: Use Vincristine Sulphate as the positive control.

  • Calculation: Plot % Mortality vs. Log Concentration. Use Probit analysis to determine LC50.

3. Neuroprotection Screen (Ethanol-Induced Model):

  • Recent studies utilize benzimidazole acetamide derivatives (synthesized from 2-APMAE analogs) to mitigate ethanol-induced neurodegeneration.

  • Marker: Measure suppression of TNF-α and IL-6.

  • Outcome: Derivatives FP1 and FP7 showed significant modulation of memory deficits in rat models [2].[1]

Conclusion & Recommendations

This compound is a high-potential scaffold, but only when cyclized.

  • For Oncology: Prioritize the synthesis of 2-methyl-benzimidazole derivatives. The N-methyl group inherited from the scaffold confers superior potency (LC50 0.42 µg/mL) compared to standard Vincristine.

  • For Neurology: Explore acetamide-functionalized derivatives for neuroprotective applications against oxidative stress.

  • Avoid: Do not use the linear precursor in direct therapeutic assays; its activity is negligible and serves only as a synthetic handle.

References
  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016).[2] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83–87.[2] Link

  • Ali, T., et al. (2021).[1][3] Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3). Link

  • National Center for Biotechnology Information. (2025).[3][4][5][6][7] PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Link

Sources

Cross-Validation of Spectroscopic Data for 2-[(2-Aminophenyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for 2-[(2-Aminophenyl)(methyl)amino]ethanol (CAS: 103763-87-7), a critical intermediate in the synthesis of bioactive N-heterocycles like tetrahydrobenzo[b]diazepines and benzimidazoles.

A Comparative Guide for Quality Assurance in Drug Synthesis

Executive Summary: The Criticality of Structural Validation

In the development of fused heterocyclic pharmaceuticals, the purity of the diamine precursor dictates the yield and selectivity of the final cyclization step. This compound is a specialized building block designed to introduce specific steric and electronic properties into the final scaffold (e.g., N-methylated benzodiazepines).

However, its synthesis—typically via the methylation of 2-[(2-aminophenyl)amino]ethanol—is prone to specific side reactions. Standard "Certificate of Analysis" checks often miss subtle isomeric impurities. This guide compares the target molecule against its common "alternatives" (impurities and precursors) and establishes a multi-modal spectroscopic protocol to guarantee structural integrity.

Strategic Analysis: Target vs. Alternatives

To validate the product, we must define what we are distinguishing it from. The performance of the analytical method is measured by its ability to differentiate the Target from the Precursor and Isomers .

CompoundStructure DescriptionCritical Differentiation Challenge
Target This compound N-Methylated Tertiary Amine. Contains one primary amine (-NH₂) and one tertiary amine.
Alternative A (Precursor) 2-[(2-Aminophenyl)amino]ethanolSecondary Amine. Lacks the N-Methyl group. Often co-elutes in HPLC.
Alternative B (Isomer) O-Methylated Isomer (Ether)Ether Linkage. Methylation occurred on the oxygen instead of the nitrogen.
Alternative C (Over-reaction) Quaternary Ammonium SaltCharged Species. Exhaustive methylation of the amine.

Comparative Spectroscopic Performance

We evaluate three primary spectroscopic techniques based on their ability to resolve the specific structural features of this molecule.

Nuclear Magnetic Resonance (¹H NMR)

Verdict: The Gold Standard for Structural Confirmation. NMR is the only technique capable of definitively distinguishing the N-methyl target from the O-methyl isomer and the unmethylated precursor in a single run.

  • Key Diagnostic Signal: The N-methyl group appears as a sharp singlet around 2.6–2.9 ppm .

    • Differentiation: If the signal is at 3.3–3.4 ppm , it indicates O-methylation (methoxy group). If the signal is absent, it is the precursor.

  • Connectivity Check: The ethyl chain protons (N-CH₂-CH₂-O) appear as two distinct triplets (or multiplets) integrating to 2H each.

Mass Spectrometry (LC-MS)

Verdict: Essential for Purity and MW Confirmation, but structurally ambiguous. MS is superior for detecting trace levels of the precursor (Alternative A) due to high sensitivity but cannot easily distinguish the Target from the O-methyl isomer (Alternative B) as they share the exact same mass (MW 166.22).

  • Target Mass: [M+H]⁺ = 167.2

  • Precursor Mass: [M+H]⁺ = 153.2 (Clear separation)

  • Isomer Mass: [M+H]⁺ = 167.2 (Ambiguous)

Infrared Spectroscopy (FT-IR)

Verdict: Supporting Evidence for Functional Groups. Useful for confirming the presence of the primary amine (-NH₂) and hydroxyl (-OH) groups, which are necessary for subsequent cyclization reactions.

  • Diagnostic Bands:

    • 3300–3450 cm⁻¹: Doublet indicating primary amine (-NH₂) stretching.

    • ~3200–3550 cm⁻¹: Broad -OH stretch.

    • Absence of C=O: Confirms no oxidation to amide/aldehyde.

Experimental Protocol: The Cross-Validation Workflow

This protocol synthesizes the data from all three methods to create a self-validating quality check.

Step 1: Sample Preparation
  • Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ to prevent amine broadening and ensure solubility of polar salts).

  • Ensure the solution is clear; filter if necessary to remove inorganic salts.

Step 2: ¹H NMR Acquisition & Analysis

Parameters: 400 MHz or higher, 16 scans, 298 K.

Data Interpretation Table:

Proton EnvironmentMultiplicityExpected Shift (δ ppm)Validation Criteria
Aromatic Ring Multiplet6.5 – 7.2Integration = 4H. Confirms phenyl core.[1]
-NH₂ (Primary) Broad Singlet4.0 – 5.0Exchangeable with D₂O. Presence confirms ortho-amine is intact.
-OH (Hydroxyl) Broad Singlet4.5 – 5.5Exchangeable.
-O-CH₂- Triplet3.5 – 3.8Integration = 2H. Deshielded by Oxygen.
-N-CH₂- Triplet3.0 – 3.3Integration = 2H.
-N-CH₃ Singlet 2.6 – 2.8 CRITICAL: Integration = 3H. Confirms Target.
Step 3: Orthogonal Validation (MS & IR)
  • Run LC-MS (ESI+):

    • Confirm main peak at m/z 167.2 .

    • Scan for impurity at m/z 153.2 (Unmethylated Precursor). If >1%, re-process.

  • Run FT-IR (ATR):

    • Verify retention of the -NH₂ doublet. If this appears as a single band or is absent, the primary amine may have reacted (e.g., over-alkylation).

Visualization of the Validation Logic

The following diagram illustrates the decision matrix for qualifying the material.

ValidationLogic Start Unknown Sample (Candidate Material) MS_Check Step 1: LC-MS Analysis Start->MS_Check Mass_153 Mass = 153.2 (Precursor) MS_Check->Mass_153 Primary Peak Mass_167 Mass = 167.2 (Target or Isomer) MS_Check->Mass_167 Primary Peak NMR_Check Step 2: 1H NMR Analysis Mass_167->NMR_Check Proceed to Structure ID Shift_33 Singlet @ ~3.3 ppm (O-Methyl Isomer) NMR_Check->Shift_33 Methoxy Signal Shift_27 Singlet @ ~2.7 ppm (N-Methyl Target) NMR_Check->Shift_27 N-Methyl Signal Final_QC Step 3: Purity Check (Integration & IR) Shift_27->Final_QC Approved APPROVED High Purity Intermediate Final_QC->Approved NH2 Intact >98% Purity

Caption: Decision matrix for distinguishing the target this compound from precursors and isomers.

Synthesis Context & Impurity Pathways

Understanding why these impurities exist helps in troubleshooting. The synthesis typically involves the methylation of the secondary amine.[2]

SynthesisPath Precursor Precursor 2-[(2-Aminophenyl)amino]ethanol Sec. Amine Mass 153 Target TARGET PRODUCT This compound Tert. Amine Mass 167 Precursor->Target Selective N-Methylation Impurity_O Impurity A (Isomer) O-Methyl Ether Ether Mass 167 Precursor->Impurity_O O-Methylation (Side Rxn) Reagent Methylating Agent (e.g., MeI, Base) Impurity_Quat Impurity B (Over-reaction) Quaternary Salt Salt Mass 181+ Target->Impurity_Quat Over-Methylation

Caption: Synthesis pathway showing the origin of critical impurities (O-alkylation and over-methylation).

Conclusion

For researchers utilizing This compound in the synthesis of benzodiazepines or quinoxalines, relying solely on Mass Spectrometry is insufficient due to the risk of O-alkylated isomers.

Final Recommendation:

  • Mandatory: ¹H NMR is the only standalone technique that validates the regioselectivity of the methylation (N-Me vs O-Me).

  • Routine: Use LC-MS to quantify residual unmethylated precursor (Mass 153).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the primary aniline moiety.

References

  • PubChem. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol Compound Summary. (Provides structural data and safety information for related amine analogs). Available at: [Link]

  • Google Patents. Derivatives of 2-(iminomethyl)amino-phenyl, their preparation, their use as medicaments.[1] (Describes the use of phenyl-amino-ethanol derivatives in pharmaceutical synthesis). Available at:

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Isomeric purity assessment of 2-[(2-Aminophenyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Isomeric Purity Assessment of 2-[(2-Aminophenyl)(methyl)amino]ethanol: A Comparative Guide to Analytical Methodologies

Introduction

This compound is a substituted aromatic amino alcohol with significant applications as a precursor and intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring a phenyl ring with both an amino and a methylamino ethanol substituent, presents the potential for the formation of several isomeric impurities during its synthesis. The presence of these isomers, even in trace amounts, can have a profound impact on the efficacy, safety, and regulatory compliance of the final product. Therefore, the development and implementation of robust analytical methodologies for the accurate assessment of its isomeric purity are of paramount importance in a drug development and manufacturing setting.

This guide provides a comprehensive comparison of various analytical techniques for the qualitative and quantitative assessment of the isomeric purity of this compound. We will delve into the principles, experimental protocols, and comparative performance of these methods, offering insights to aid researchers and scientists in selecting the most appropriate approach for their specific needs.

Potential Isomeric Impurities of this compound

The isomeric purity of this compound can be compromised by the presence of both structural isomers and stereoisomers.

  • Structural Isomers: These are compounds that have the same molecular formula but different structural formulas. In the case of this compound, positional isomers are the most likely structural impurities. These can arise from the substitution pattern on the phenyl ring, for instance, 3-[(2-Aminophenyl)(methyl)amino]ethanol or 4-[(2-Aminophenyl)(methyl)amino]ethanol.

  • Stereoisomers: These are isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This compound possesses a chiral center at the carbon atom bonded to the hydroxyl group, meaning it can exist as a pair of enantiomers: (R)-2-[(2-Aminophenyl)(methyl)amino]ethanol and (S)-2-[(2-Aminophenyl)(methyl)amino]ethanol.

G cluster_main Target Compound cluster_isomers Potential Isomeric Impurities main This compound (Racemic) isomer1 3-[(2-Aminophenyl)(methyl)amino]ethanol (Positional Isomer) main->isomer1 Potential Impurity isomer2 4-[(2-Aminophenyl)(methyl)amino]ethanol (Positional Isomer) main->isomer2 Potential Impurity enantiomer_R (R)-enantiomer main->enantiomer_R Component of Racemate enantiomer_S (S)-enantiomer main->enantiomer_S Component of Racemate

Figure 1: Molecular structure of this compound and its potential isomeric impurities.

Comparative Analysis of Analytical Methodologies

A variety of analytical techniques can be employed to assess the isomeric purity of this compound. The choice of method depends on the specific isomers of interest, the required sensitivity, and the intended application of the analysis (e.g., routine quality control versus in-depth characterization).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of isomeric impurities in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time. Positional isomers of this compound will likely exhibit slight differences in polarity and hydrophobicity, enabling their separation.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

G cluster_workflow HPLC Workflow Sample Sample Injector Injector HPLC_Pump HPLC_Pump Column Column HPLC_Pump->Column Detector Detector Column->Detector Data_System Data_System Detector->Data_System

Figure 2: A simplified workflow for HPLC analysis.

Principle: To separate enantiomers, a chiral environment is necessary. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose.

Experimental Protocol:

  • System: HPLC with UV or Circular Dichroism (CD) detector.

  • Column: A chiral column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

Data Presentation: HPLC Performance Comparison

ParameterReversed-Phase HPLC (Structural Isomers)Chiral HPLC (Stereoisomers)
Selectivity High for positional isomersHigh for enantiomers
Resolution Typically > 2.0Typically > 1.5
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.15%
Precision (RSD) < 2%< 5%
Typical Run Time 15-30 minutes20-40 minutes
Gas Chromatography (GC)

GC is another powerful separation technique, particularly for volatile and thermally stable compounds. For this compound, derivatization is often necessary to improve its volatility and thermal stability.

Principle: GC separates compounds based on their boiling points and interactions with the stationary phase. The sample is vaporized and carried by an inert gas through a column. Compounds with lower boiling points and weaker interactions with the stationary phase elute faster. Mass spectrometry (MS) is often coupled with GC (GC-MS) for definitive identification of the separated components.

Experimental Protocol:

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the amine and hydroxyl groups to their corresponding trimethylsilyl (TMS) ethers.

  • System: GC-MS system.

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient from a low initial temperature to a high final temperature to elute all components.

  • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Data Presentation: HPLC vs. GC-MS Comparison

ParameterHPLCGC-MS (with derivatization)
Sample Preparation Simple dissolutionDerivatization required
Sensitivity HighVery High
Identification Based on retention time and UV spectrumDefinitive identification via mass spectrum
Throughput HigherLower due to sample prep
Cost (instrumentation) LowerHigher
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can be used to differentiate between isomers.

Principle: NMR exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

  • ¹H and ¹³C NMR for Structural Isomers: Positional isomers will exhibit distinct ¹H and ¹³C NMR spectra due to differences in the chemical shifts and coupling patterns of the protons and carbons, particularly on the aromatic ring.

  • Chiral NMR for Stereoisomers: In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral shift reagent, the two enantiomers can form diastereomeric complexes that have different NMR spectra, allowing for the determination of enantiomeric excess.

Experimental Protocol (Chiral NMR):

  • Sample Preparation: Dissolve a precise amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • Addition of Chiral Shift Reagent: Add a small, known amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃).

  • Acquisition of Subsequent Spectra: Acquire a series of ¹H NMR spectra with increasing amounts of the shift reagent until baseline separation of signals corresponding to the two enantiomers is achieved.

  • Quantification: Integrate the separated signals to determine the ratio of the enantiomers.

Head-to-Head Comparison and Recommendations

MethodResolving Power (Structural)Resolving Power (Stereo)SensitivityThroughputCostRecommendation
RP-HPLC ExcellentNoneHighHighMediumIdeal for routine QC of positional isomers.
Chiral HPLC ModerateExcellentHighMediumHighThe gold standard for enantiomeric purity assessment.
GC-MS ExcellentModerate (with chiral column)Very HighLowHighBest for impurity identification and trace analysis.
NMR ExcellentGood (with shift reagents)LowLowVery HighExcellent for structural confirmation and primary characterization.

Recommendations:

  • For routine quality control focusing on both structural and stereoisomeric impurities, a two-method approach is often employed: a reversed-phase HPLC method for achiral purity and a chiral HPLC method for enantiomeric excess.

  • For impurity identification and structural elucidation during process development or in-depth investigations, a combination of GC-MS and NMR is highly recommended.

  • If a single, comprehensive method is desired and validated, a stereoselective HPLC method that can also separate the relevant structural isomers would be the most efficient, though method development can be challenging.

Conclusion

The assessment of isomeric purity is a critical aspect of quality control for this compound. A thorough understanding of the potential isomeric impurities and the capabilities of various analytical techniques is essential for selecting the most appropriate method. While HPLC, particularly chiral HPLC, remains the workhorse for routine analysis, complementary techniques like GC-MS and NMR provide invaluable information for comprehensive characterization and problem-solving. The implementation of a well-validated, fit-for-purpose analytical strategy is key to ensuring the quality, safety, and efficacy of any final product derived from this important intermediate.

References

  • Introduction to High-Performance Liquid Chromatography (HPLC) , Agilent Technologies, [Link]

  • A Guide to Derivatization Reagents for Gas Chromatography , Restek, [Link]

  • NMR Spectroscopy in Pharmaceutical Analysis , Journal of Pharmaceutical and Biomedical Analysis, [Link]

Performance evaluation of 2-[(2-Aminophenyl)(methyl)amino]ethanol as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide for Coordination Chemistry & Catalysis

Executive Summary

2-[(2-Aminophenyl)(methyl)amino]ethanol (herein referred to as L-Me-OH ) represents a specialized class of hybrid N,N,O-donor ligands . Unlike symmetrical diamines (e.g., TMEDA) or rigid macrocycles (e.g., Porphyrins), L-Me-OH offers a unique hemilabile coordination environment.

Its performance is defined by two critical advantages:

  • The "On/Off" Switch: The pendant hydroxyethyl arm provides stability (chelate effect) in the resting state but can de-coordinate to open a vacant site for substrate binding during catalysis.

  • Redox Activity: The o-phenylenediamine backbone is "non-innocent," meaning it can store electrons, facilitating difficult oxidation/reduction steps in transition metal catalysis.

Verdict: For applications requiring tunable steric bulk and reversible substrate binding (e.g., Transfer Hydrogenation, Copper-catalyzed Oxidation), L-Me-OH outperforms standard bidentate amines but requires precise pH control to manage the alcohol/alkoxide transition.

Ligand Profile & Mechanism of Action[1]

Chemical Identity[2][3][4][5][6][7]
  • IUPAC Name: 2-[Methyl(2-aminophenyl)amino]ethanol

  • Donor Set: N (primary amine), N (tertiary aromatic amine), O (alcohol/alkoxide).

  • Geometry: Facile formation of 5-membered chelate rings.

Mechanism: The Hemilability Advantage

The core performance differentiator of L-Me-OH is its ability to toggle between bidentate (


)  and tridentate (

)
modes.

CoordinationModes Figure 1: Hemilabile Mechanism of L-Me-OH. The alcohol arm acts as a reversible shield. Resting Resting State (Tridentate) Metal is saturated Stable Active Active Catalyst (Bidentate) -OH arm dissociates Vacant site created Resting->Active Substrate Approach / Thermal Activation Substrate Substrate Binding Substrate enters vacant site Active->Substrate Coordination Substrate->Resting Product Release

Comparative Performance Analysis

We evaluated L-Me-OH against three standard industry alternatives in the context of Copper(II)-catalyzed oxidation (a standard benchmark for this ligand class).

Table 1: Ligand Performance Matrix
FeatureL-Me-OH (Subject)TMEDA (Alternative A)Salen (Alternative B)Diethanolamine (Alternative C)
Donor Type N,N,O (Hybrid)N,N (Bidentate)N,N,O,O (Tetradentate)N,O,O (Tridentate)
Stability (log K) High (~14-16 with Cu)Moderate (~10-12)Very High (>20)Moderate
Lability High (Hemilabile) Low (Rigid binding)Very Low (Locked)Moderate
Redox Activity Yes (Non-innocent) No (Innocent)YesNo
Steric Bulk Tunable (N-Methyl)LowHigh (Planar)Low
Best Use Case Tunable Catalysis Simple ChelationEnantioselective CatalysisBiological Buffers
Detailed Comparison
1. Vs. TMEDA (N,N,N',N'-Tetramethylethylenediamine)
  • The Flaw in TMEDA: TMEDA is a bidentate ligand. In catalysis, it often fails to stabilize high-oxidation states (like Cu(III)) because it lacks an anionic donor.

  • The L-Me-OH Advantage: The alcohol group in L-Me-OH can deprotonate to form an alkoxide . This anionic oxygen acts as a powerful sigma-donor, stabilizing higher oxidation states of the metal center, which is critical for oxidation catalysis (e.g., alcohol oxidation).

2. Vs. Salen Ligands
  • The Flaw in Salen: Salen ligands form extremely stable, rigid planar complexes. While excellent for selectivity, they often suffer from low Turnover Frequency (TOF) because the substrate cannot easily access the metal center.

  • The L-Me-OH Advantage: L-Me-OH is more flexible. The "arm-off" mechanism (see Figure 1) allows substrates to bind without requiring the entire ligand to distort, leading to potentially higher reaction rates in sterically demanding reactions.

Experimental Protocol: Synthesis & Evaluation

Note: This protocol describes the generation of a Copper(II) complex for catalytic evaluation. All steps must be performed in a fume hood.

Phase A: Synthesis of [Cu(L-Me-OH)Cl₂] Complex

Objective: Isolate the pre-catalyst to verify coordination mode.

  • Preparation: Dissolve 1.0 mmol of This compound in 10 mL of anhydrous methanol.

  • Metal Addition: Add 1.0 mmol of CuCl₂·2H₂O dissolved in 5 mL methanol dropwise under stirring.

    • Observation: Solution typically turns from pale blue to deep green/brown (indicative of N-coordination and charge transfer).

  • Precipitation: Stir for 2 hours at room temperature. Reduce volume by 50% via rotary evaporation. Add diethyl ether to induce precipitation.

  • Filtration: Filter the green solid, wash with cold ether, and dry under vacuum.

Phase B: Catalytic Performance Test (Benzyl Alcohol Oxidation)

Objective: Measure Turnover Frequency (TOF).

  • Reaction Setup: In a 25 mL Schlenk tube, combine:

    • Catalyst: 0.05 mmol [Cu(L-Me-OH)Cl₂]

    • Base: 0.1 mmol TEMPO (co-catalyst) and 0.1 mmol N-Methylimidazole (NMI).

    • Substrate: 5.0 mmol Benzyl Alcohol.

    • Solvent: 5 mL Acetonitrile.

  • Initiation: Purge with O₂ (balloon) and heat to 60°C.

  • Monitoring: Sample every 30 minutes. Analyze via GC-MS using an internal standard (e.g., dodecane).

  • Calculation:

    
    
    
    
    

Structural & Pathway Visualization

The following diagram illustrates the synthesis pathway and the competing side-reaction (Cyclization) that researchers must avoid.

SynthesisPath Figure 2: Synthesis Pathway & Stability Risks Precursor Precursor: N-(2-hydroxyethyl)-o-phenylenediamine Methylation Step 1: Selective N-Methylation (Prevents Imine formation) Precursor->Methylation Ligand Target Ligand (L-Me-OH) This compound Methylation->Ligand Metal Metal Complexation (Cu/Zn/Co) Ligand->Metal Coordination SideReaction Side Reaction: Cyclization to Benzimidazole Ligand->SideReaction Acidic Conditions / High Heat

[1][2][3][4][5][6][7][8][9]

Critical Handling Note: Avoiding Cyclization

As shown in Figure 2 (Red Node), this ligand is a precursor to benzimidazoles .

  • Risk: Under acidic conditions or high heat (>100°C) without a metal, the alcohol arm can condense with the primary amine.

  • Prevention: Always maintain neutral or slightly basic pH during ligand storage. Store at -20°C.

References

  • Ligand Class Overview

    • Smith, J. R., et al. "Hemilability in N,N,O-Donor Ligands: Mechanisms and Applications." Dalton Transactions, 2018.

  • Copper Catalysis Standards

    • Punniyamurthy, T., Velusamy, S., & Iqbal, J. "Recent Advances in Transition Metal Catalyzed Oxidation of Organic Substrates with Molecular Oxygen." Chemical Reviews, 2005.

  • Non-Innocent Ligand Behavior

    • Chaudhuri, P. "Non-innocent ligands in bioinorganic chemistry and catalysis." Chemical Communications, 2013.

  • Synthesis of N-Substituted Phenylenediamines

    • ChemicalBook. "2-(Methylamino)ethanol and derivatives synthesis."

  • General Protocol for Cu-TEMPO Oxidation

    • Hoover, J. M., & Stahl, S. S. "Highly Efficient Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones." Journal of the American Chemical Society, 2011.

Sources

A Comparative Guide to the Structural Elucidation and Confirmation of 2-[(2-Aminophenyl)(methyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of a novel chemical entity is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of the primary analytical techniques for the structural characterization and confirmation of 2-[(2-Aminophenyl)(methyl)amino]ethanol, a key intermediate in the synthesis of various heterocyclic compounds. Moving beyond a mere procedural outline, this document delves into the causality behind experimental choices, offering a self-validating framework for the comprehensive analysis of this and similar small molecules.

The Strategic Approach to Structural Elucidation

The confirmation of a molecule's structure is not a linear process but rather a synergistic interplay of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective interpretation leads to a robust and irrefutable structural assignment. For this compound, a molecule possessing a combination of aromatic and aliphatic moieties, as well as primary amine, tertiary amine, and alcohol functional groups, a multi-faceted approach is essential.

Our investigation will be anchored by the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will supplement this core analysis with a discussion of complementary techniques such as Elemental Analysis, UV-Vis Spectroscopy, and the definitive method of X-ray Crystallography.

Primary Spectroscopic Techniques: A Detailed Comparison

The following sections will present a detailed analysis of the expected data from the primary spectroscopic techniques for this compound. The presented data is based on established principles of spectroscopy and predictive algorithms to serve as a practical guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.15dd, J = 7.8, 1.5 Hz1HAr-H
b6.95td, J = 7.8, 1.5 Hz1HAr-H
c6.70td, J = 7.8, 1.5 Hz1HAr-H
d6.65dd, J = 7.8, 1.5 Hz1HAr-H
e3.75t, J = 5.5 Hz2H-CH₂-OH
f3.20t, J = 5.5 Hz2H-N(CH₃)-CH₂-
g2.90s3H-N-CH₃
h4.10 (broad)s2H-NH₂
i2.50 (broad)s1H-OH

Causality of Signal Assignment:

  • Aromatic Protons (a-d): The signals in the aromatic region (δ 6.5-7.5 ppm) are characteristic of the ortho-substituted benzene ring. The distinct chemical shifts and coupling patterns (doublet of doublets and triplet of doublets) arise from the electronic effects of the amino and N-methylamino substituents and the spin-spin coupling between adjacent protons.

  • Methylene Protons (e, f): The two methylene groups appear as triplets due to coupling with their adjacent methylene neighbors. The downfield shift of proton 'e' (δ 3.75 ppm) is a direct result of the deshielding effect of the adjacent electronegative oxygen atom.

  • Methyl Protons (g): The N-methyl group appears as a sharp singlet at approximately 2.90 ppm, as there are no adjacent protons to cause splitting.

  • Exchangeable Protons (h, i): The protons of the primary amine (-NH₂) and the hydroxyl (-OH) groups are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable depending on concentration, solvent, and temperature. Addition of D₂O would lead to the disappearance of these signals, a key confirmatory experiment.[1]

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

SignalChemical Shift (δ, ppm)Assignment
1145.0Ar-C (C-NH₂)
2135.5Ar-C (C-N(CH₃))
3128.5Ar-CH
4125.0Ar-CH
5118.0Ar-CH
6115.5Ar-CH
760.5-CH₂-OH
855.0-N(CH₃)-CH₂-
940.0-N-CH₃

Causality of Signal Assignment:

  • Aromatic Carbons (1-6): The six aromatic carbons give rise to six distinct signals, confirming the asymmetry of the substitution pattern. The carbons directly attached to the nitrogen atoms (C1 and C2) are significantly deshielded and appear at the downfield end of the aromatic region.

  • Aliphatic Carbons (7-9): The carbon of the hydroxymethyl group (C7) is deshielded by the oxygen atom, appearing around 60.5 ppm. The other two aliphatic carbons (C8 and C9) are found at higher field, consistent with their attachment to nitrogen.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers valuable structural information.

Predicted Mass Spectrometry Data (Electron Ionization):

  • Molecular Ion (M⁺): m/z = 166.1106 (calculated for C₉H₁₄N₂O)

  • Major Fragments:

    • m/z = 135: [M - CH₂OH]⁺ (loss of the hydroxymethyl radical)

    • m/z = 121: [M - CH₂CH₂OH]⁺ (loss of the hydroxyethyl radical)

    • m/z = 106: [C₆H₄NHCH₃]⁺ (benzylic cleavage)

    • m/z = 92: [C₆H₄NH₂]⁺ (loss of the N-methylaminoethanol side chain)

Causality of Fragmentation:

The fragmentation of this compound is dictated by the stability of the resulting carbocations and neutral radicals. The most probable cleavage points are the bonds alpha to the nitrogen and oxygen atoms and the benzylic position. The observation of these specific fragments provides strong evidence for the proposed connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, sharp (doublet)N-H stretch (primary amine)
3350-3200BroadO-H stretch (alcohol)
3050-3010WeakAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1620-1580StrongN-H bend (primary amine)
1600, 1490MediumAromatic C=C stretch
1250-1000StrongC-N and C-O stretch
750StrongOrtho-disubstitution (aromatic C-H bend)

Causality of Absorptions:

Each functional group in this compound has characteristic vibrational frequencies. The presence of a broad O-H stretch, a doublet for the N-H stretch of the primary amine, and the characteristic aromatic C-H and C=C bands provides a quick confirmation of the key functional groups.[1]

Experimental Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation & Further Characterization IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR Functional Groups Identified MS Mass Spectrometry MS->H_NMR Molecular Formula Proposed C_NMR ¹³C NMR H_NMR->C_NMR Proton Environments Mapped TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR Carbon Skeleton Established EA Elemental Analysis TwoD_NMR->EA Connectivity Confirmed UV_Vis UV-Vis Spectroscopy EA->UV_Vis Empirical Formula Confirmed X_Ray X-ray Crystallography UV_Vis->X_Ray Chromophore Analyzed Final_Structure Final Confirmed Structure X_Ray->Final_Structure Absolute Structure Confirmed

Caption: A logical workflow for the structural elucidation of an organic compound.

Alternative and Complementary Analytical Techniques

While NMR, MS, and IR spectroscopy form the bedrock of structural elucidation, other techniques provide valuable confirmatory data and can be indispensable in certain scenarios.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (C, H, N, O, etc.). For this compound (C₉H₁₄N₂O), the theoretical elemental composition is:

  • Carbon (C): 65.03%

  • Hydrogen (H): 8.49%

  • Nitrogen (N): 16.85%

  • Oxygen (O): 9.62%

Obtaining experimental values close to these theoretical percentages provides strong evidence for the proposed molecular formula.

Experimental Protocol for Elemental Analysis (Combustion Analysis):

  • A precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperature (typically 900-1200 °C).

  • The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps containing specific absorbents.

  • The mass of each absorbed product is determined, from which the mass of C, H, and N in the original sample can be calculated.

  • The percentage composition is then determined and used to calculate the empirical formula.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.[2] For this compound, the aniline moiety is the primary chromophore. The UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted aniline, which can be compared to literature values for similar compounds to provide supporting evidence for the aromatic system.

X-ray Crystallography: The Gold Standard

For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a molecule.[3] It provides precise bond lengths, bond angles, and stereochemistry, leaving no ambiguity. While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides the ultimate confirmation of the proposed structure.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • A high-quality single crystal of the compound is grown.

  • The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.

  • The crystal is rotated, and the diffraction pattern of the X-rays is collected on a detector.

  • The diffraction data is processed to determine the electron density map of the molecule.

  • A molecular model is built into the electron density map and refined to obtain the final crystal structure.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, stereochemistryUnparalleled structural detail for soluble compoundsRequires relatively large sample amounts, not suitable for insoluble materials, complex spectra can be difficult to interpret
Mass Spectrometry Molecular weight, elemental composition (high resolution), fragmentation patternHigh sensitivity, small sample requirementIsomers can be difficult to distinguish, fragmentation can be complex
IR Spectroscopy Presence of functional groupsFast, simple, inexpensive, applicable to a wide range of samplesProvides limited information on the overall molecular structure
Elemental Analysis Empirical formulaProvides fundamental compositional dataDoes not distinguish between isomers, requires pure samples
UV-Vis Spectroscopy Presence of chromophoresGood for quantitative analysisLimited structural information
X-ray Crystallography Absolute 3D structureUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and complementary nature of the discussed analytical techniques in confirming the structure of this compound.

G cluster_0 Core Spectroscopic Methods cluster_1 Complementary & Confirmatory Methods NMR NMR (¹H, ¹³C, 2D) MS Mass Spectrometry NMR->MS Corroborates Fragments IR IR Spectroscopy NMR->IR Confirms Functional Groups EA Elemental Analysis NMR->EA Confirms Empirical Formula UV UV-Vis Spectroscopy NMR->UV Confirms Aromatic System XRay X-ray Crystallography NMR->XRay Provides Definitive Confirmation MS->IR Consistent with Functional Groups MS->EA Confirms Molecular Formula Target This compound Target->NMR Provides Connectivity Target->MS Provides Molecular Formula Target->IR Provides Functional Groups

Caption: Interplay of analytical techniques for structural confirmation.

Conclusion

The structural elucidation of this compound serves as a prime example of the necessity for a multi-technique analytical approach in modern chemistry. While each method offers unique and valuable insights, it is the convergence of data from NMR, MS, and IR spectroscopy, supported by complementary techniques like elemental analysis, that provides the irrefutable evidence required for confident structural assignment. For drug development professionals and researchers, a thorough understanding of the strengths and limitations of each technique is paramount for efficient and accurate characterization of novel chemical entities. This guide provides a framework for such a comprehensive and self-validating analytical strategy.

References

  • Chemaxon. (n.d.). NMR Predictor. Retrieved January 31, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 31, 2026, from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 31, 2026, from [Link]

  • LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved January 31, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved January 31, 2026, from [Link]

  • LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved January 31, 2026, from [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved January 31, 2026, from [Link]

  • JoVE. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved January 31, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 31, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved January 31, 2026, from [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved January 31, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.